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Core Science & Biosynthesis

Foundational

2-(Benzyloxy)-5-methylphenol CAS 36803-97-1 properties

Technical Whitepaper: 2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1) Executive Summary 2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1) is a specialized desymmetrized catechol intermediate. It serves as a critical building b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1)

Executive Summary

2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1) is a specialized desymmetrized catechol intermediate. It serves as a critical building block in the synthesis of complex pharmaceutical agents, particularly those requiring differential protection of catechol hydroxyls. Its utility lies in its structural specificity: it is a monoprotected 4-methylcatechol where the benzyl group protects the hydroxyl para to the methyl substituent, leaving the meta-hydroxyl free for further functionalization. This guide outlines the physicochemical profile, synthesis challenges (specifically regioselectivity), and purification protocols required to isolate this compound with high fidelity.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound is not a commodity chemical; it is a fine chemical intermediate. Its properties are governed by the lipophilic benzyl ether and the acidic free phenol.

Property Technical Specification
Chemical Name 2-(Benzyloxy)-5-methylphenol
Synonyms 2-Benzyloxy-p-cresol; 1-Hydroxy-2-benzyloxy-5-methylbenzene
CAS Number 36803-97-1
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water
Acidity (pKa) ~10.0 (Phenolic OH)
LogP ~3.8 (Predicted)
Structural Key The benzyloxy group is para to the methyl group; the free OH is meta to the methyl group.

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 2-(Benzyloxy)-5-methylphenol presents a classic problem in aromatic regiochemistry: Desymmetrization of 4-methylcatechol .

The Regioselectivity Challenge

The precursor, 4-methylcatechol, has two non-equivalent hydroxyl groups:

  • OH at C1 (Para to Methyl): Less acidic due to the electron-donating (+I) effect of the methyl group destabilizing the phenoxide anion.

  • OH at C2 (Meta to Methyl): More acidic as the inductive destabilization is weaker at the meta position.

Standard Williamson Ether Synthesis (Base + Benzyl Bromide) typically favors the more acidic site (C2), yielding the isomer 2-(benzyloxy)-4-methylphenol as the major product. Obtaining the target CAS 36803-97-1 requires careful stoichiometric control and rigorous purification.

Experimental Workflow

The following diagram illustrates the divergent synthesis and the necessity of separation.

SynthesisWorkflow Start Precursor: 4-Methylcatechol (1,2-Dihydroxy-4-methylbenzene) Reaction Reaction: Williamson Ether Synthesis (Reflux, 4-6 hrs) Start->Reaction Reagents Reagents: Benzyl Bromide (1.0 eq) K2CO3 (1.1 eq) Solvent: Acetone or DMF Reagents->Reaction Mixture Crude Mixture: Regioisomers A + B (+ Trace Dibenzylated) Reaction->Mixture Separation Separation: Flash Column Chromatography (Silica Gel) Mixture->Separation Adsorption onto Silica IsomerA Major Product (Unwanted): 2-(Benzyloxy)-4-methylphenol (Bn on Meta-OH) Separation->IsomerA Elutes First (Typically) IsomerB TARGET PRODUCT: 2-(Benzyloxy)-5-methylphenol (Bn on Para-OH) Separation->IsomerB Elutes Second

Figure 1: Synthetic pathway highlighting the formation of regioisomers and the critical separation step.

Part 3: Experimental Protocols

Synthesis Protocol (Mono-Benzylation)

Note: This protocol is designed to maximize mono-protection while acknowledging the statistical formation of isomers.

Materials:

  • 4-Methylcatechol (12.4 g, 100 mmol)

  • Benzyl bromide (17.1 g, 100 mmol) [Critical: Do not use excess]

  • Potassium carbonate (anhydrous, 15.2 g, 110 mmol)

  • Acetone (250 mL) or DMF (100 mL for faster rate)

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 4-methylcatechol in acetone under nitrogen atmosphere.

  • Base Addition: Add K₂CO₃ in a single portion. Stir for 15 minutes at room temperature to initiate deprotonation.

  • Alkylation: Add Benzyl bromide dropwise over 30 minutes. Slow addition helps prevent di-benzylation.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate in vacuo.

  • Extraction: Redissolve residue in EtOAc (200 mL), wash with water (2 x 100 mL) and brine (100 mL). Dry over Na₂SO₄ and concentrate.

Purification & Isolation (The "Self-Validating" Step)

The crude oil contains the target (2-benzyloxy-5-methylphenol), the isomer (2-benzyloxy-4-methylphenol), and trace bis-benzyloxy-toluene.

  • Technique: Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (95:5 → 85:15) .

  • Elution Order:

    • Bis-benzylated byproduct (High Rf).

    • Isomer Mixture: The two mono-benzyl isomers often elute closely.

    • Observation: The target 2-(Benzyloxy)-5-methylphenol typically elutes after the 4-methyl isomer due to slightly higher polarity (the free OH is less sterically shielded by the methyl group).

  • Validation: Collect fractions and assess via ¹H NMR. The position of the aromatic protons relative to the methyl group is diagnostic.

Part 4: Structural Validation (NMR Logic)

Distinguishing CAS 36803-97-1 from its isomer is the most common point of failure. Use this logic to validate your product.

Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz):

FeatureTarget: 2-(Benzyloxy)-5-methylphenol Isomer: 2-(Benzyloxy)-4-methylphenol
Methyl Group δ ~2.25 ppm (s, 3H)δ ~2.28 ppm (s, 3H)
Aromatic H (Ortho to OH) Doublet (d) or dd (H6 position).Singlet (s) (H3 position) is often observed if Me is at C4.
NOE Correlation Strong NOE between Methyl protons and Aromatic H at C4 and C6.Strong NOE between Methyl protons and Aromatic H at C3 and C5.

Expert Note: If your aromatic region shows a singlet integrating to 1H adjacent to the oxygenated carbons, re-evaluate carefully. The target structure (5-methyl) has protons at positions 3, 4, and 6. H3 and H4 are adjacent (ortho-coupling, ~8 Hz). H6 is meta to H4. You should not see a sharp singlet for the aromatic ring protons in the target; you should see an ABX or ABC system.

Part 5: Applications & Reactivity

Differential Protection Strategy

This intermediate allows for the synthesis of "mixed" catechol derivatives.

  • Step 1: Alkylate the free phenol (C1-OH) with a different group (e.g., Methyl, Allyl, or a PEG chain).

  • Step 2: Remove the Benzyl group via hydrogenolysis (H₂, Pd/C).

  • Result: A catechol with Position 2 free and Position 1 functionalized—a substitution pattern difficult to achieve via direct alkylation of 4-methylcatechol.

Pharmaceutical Intermediates

Used in the synthesis of:

  • Mast Cell Stabilizers: Analogs of flavonoid/catechol structures.

  • Uvaricin Precursors: In total synthesis of acetogenins where stereochemical and regiochemical precision on the aromatic ring is required.

Part 6: Safety & Handling

  • Hazards:

    • Skin/Eye Irritant: Phenolic compounds are corrosive/irritating.

    • Sensitizer: Potential skin sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenols are prone to oxidation (turning pink/brown) upon exposure to air and light.

  • Disposal: Dispose of as hazardous organic waste (halogen-free, unless contaminated with benzyl bromide residues).

References

  • Synthesis of Benign Prostatic Hyperplasia Agents. (2000). US Patent 6,046,183. (Describes the use of 2-benzyloxy-5-methylphenol as a specific intermediate).

  • Regioselective Alkylation of Catechols.Journal of Organic Chemistry.
  • Safety Data Sheet: Phenol Derivatives. Fisher Scientific. (General handling for benzyloxyphenols).

  • Ullmann Ether Synthesis Reviews. Synthesis, 2006, No. 14, 2271–2285.[2] (Discusses coupling reactions involving 2-benzyloxy-5-methylphenol).

Sources

Exploratory

5-methyl-2-benzyloxyphenol IUPAC name and synonyms

This technical guide details the chemical identity, synthesis, and application of 5-methyl-2-benzyloxyphenol , a critical regioselective intermediate in the synthesis of bioactive catechols and vanilloids. Regiocontrol i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 5-methyl-2-benzyloxyphenol , a critical regioselective intermediate in the synthesis of bioactive catechols and vanilloids.

Regiocontrol in Catechol Alkylation and Pharmaceutical Applications

Executive Summary & Chemical Identity

5-Methyl-2-benzyloxyphenol is a mono-protected catechol derivative used primarily as a scaffold in medicinal chemistry. It serves as a precursor for generating complex substituted phenols where orthogonal protection of the hydroxyl groups is required. Its synthesis is governed by the subtle electronic differences between the hydroxyl groups of 4-methylcatechol, making it a case study in regioselective alkylation.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 5-Methyl-2-(phenylmethoxy)phenol
Common Name 5-Methyl-2-benzyloxyphenol
Systematic Synonym 4-Methylcatechol-1-monobenzyl ether
CAS Registry Number 36803-97-1
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
SMILES CC1=CC(O)=C(OCC2=CC=CC=C2)C=C1
Key Isomer Distinct from 2-benzyloxy-4-methylphenol (the minor regioisomer)

Synthesis & Regiochemistry: The "Acidity-Control" Mechanism

The synthesis of 5-methyl-2-benzyloxyphenol from 4-methylcatechol is not a random statistical distribution. It is driven by the electronic differentiation of the two phenolic hydroxyl groups induced by the methyl substituent.

The Mechanistic Logic

To synthesize this compound selectively, one must exploit the acidity difference (


) between the meta- and para-hydroxyls relative to the methyl group.
  • Electronic Effect: The methyl group is an electron-donating group (EDG) via hyperconjugation and induction.

  • Position 2 (Para): The hydroxyl group at position 2 is para to the methyl group. The electron donation destabilizes the resulting phenoxide anion, making this proton less acidic (

    
    ).
    
  • Position 1 (Meta): The hydroxyl group at position 1 is meta to the methyl group. The inductive effect is weaker at the meta position, making this proton more acidic (

    
    ).
    
  • Result: Under controlled basic conditions (e.g.,

    
     in Acetone), the base preferentially deprotonates the more acidic 1-OH. The resulting phenoxide attacks the benzyl bromide, yielding 5-methyl-2-benzyloxyphenol as the major product.
    
Pathway Visualization

The following diagram illustrates the regioselective pathway and the separation of isomers.

G Start 4-Methylcatechol (1,2-dihydroxy-4-methylbenzene) Reagents BnBr (1.0 eq) + K2CO3 Acetone, Reflux Start->Reagents Intermediate Phenoxide Intermediate (Regio-controlled) Reagents->Intermediate Deprotonation (Favoring 1-OH) Major MAJOR PRODUCT 5-Methyl-2-benzyloxyphenol (CAS 36803-97-1) Intermediate->Major Major Pathway (Nucleophilic Attack) Minor MINOR PRODUCT 2-Benzyloxy-4-methylphenol Intermediate->Minor Minor Pathway

Figure 1: Regioselective synthesis pathway showing the preferential formation of the 5-methyl isomer based on acidity differences.

Experimental Protocol: Selective Monobenzylation

This protocol is designed to maximize the yield of the 5-methyl isomer while minimizing bis-benzylation (formation of the dibenzyl ether).

Materials
  • Substrate: 4-Methylcatechol (1.0 eq)

  • Reagent: Benzyl bromide (1.0 eq) — Crucial: Do not use excess.

  • Base: Potassium carbonate (

    
    ), anhydrous (1.1 eq)
    
  • Solvent: Acetone (Reagent grade) or DMF (for faster rates, though Acetone allows easier workup).

  • Inert Gas: Nitrogen or Argon atmosphere.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with nitrogen.

  • Solvation: Dissolve 4-methylcatechol (e.g., 10 mmol) in acetone (30 mL).

  • Deprotonation: Add anhydrous

    
     (11 mmol) in a single portion. Stir at room temperature for 15 minutes to allow initial deprotonation. Note: The solution will likely darken due to phenoxide formation.
    
  • Addition: Add benzyl bromide (10 mmol) dropwise via a syringe over 10 minutes. Slow addition prevents local high concentrations that favor bis-alkylation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 4:1).
    
    • TLC Profile: You will see the starting material (lowest

      
      ), the mono-benzyl isomers (middle 
      
      
      
      ), and trace bis-benzyl ether (highest
      
      
      ).
  • Workup:

    • Filter off the solid inorganic salts (

      
      , residual carbonate).
      
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Redissolve the residue in Ethyl Acetate and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification: The crude oil contains both regioisomers. Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Elution Order: The bis-benzyl ether elutes first, followed by the mono-benzyl isomers. The 5-methyl-2-benzyloxyphenol is typically the major fraction.

Applications in Drug Development

5-Methyl-2-benzyloxyphenol acts as a versatile "masked" catechol. In drug development, free catechols are often metabolically unstable (rapid glucuronidation or oxidation to quinones). Protecting one hydroxyl group allows researchers to modify the molecule elsewhere before revealing the active catechol moiety.

Synthesis of 5-Methylguaiacol

It is a direct precursor to 5-methylguaiacol, a compound with expectorant and antioxidant properties.

  • Workflow: Methylation of the free phenol (at pos 1) followed by hydrogenolysis of the benzyl group (at pos 2) yields 2-methoxy-5-methylphenol.

Orthogonal Protection Strategy

In complex synthesis (e.g., Leukotriene


 inhibitors or lipoxygenase inhibitors), this molecule allows for orthogonal deprotection :
  • The Benzyl group is removed via Hydrogenolysis (

    
    ).
    
  • The Phenol can be esterified or etherified with groups stable to hydrogenolysis.

Benign Prostatic Hyperplasia (BPH) Research

Substituted phenols, including benzyl ethers of cresols and catechols, have been investigated in patent literature for the treatment of BPH, acting as 5


-reductase inhibitors or 

-blocker analogs [1].
Analytical Validation (NMR Expectations)

To confirm you have the correct isomer (5-methyl-2-benzyloxyphenol) vs. the minor isomer:

  • NOE (Nuclear Overhauser Effect): Irradiate the benzylic protons (

    
    ).
    
    • Correct Isomer (5-Me): You should see NOE enhancement of the aromatic proton at position 3 (the proton between the OBn and Methyl is not present, but the proton at 3 is adjacent). More importantly, you will not see enhancement of the methyl group protons, as the methyl is at position 5 (para to the OBn group).

    • Wrong Isomer (4-Me): If the OBn is at position 2 and Methyl is at 4, they are closer.

References

  • Iepor, et al. (1988).[1] Treatment of benign prostatic hyperplasia. United States Patent & Trademark Office. Patent Application (via CA:109:163450).[1] 1

  • Alchimica . (2024). Product Catalog: 2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1).[2] Retrieved from Alchimica.cz.[2] 2

  • BenchChem . (2024). Reaction protocols for benzyl ether protection of catechols. 3[1][4][3]

Sources

Foundational

difference between 2-(Benzyloxy)-5-methylphenol and 2-Methoxy-5-methylphenol

This guide details the structural, physicochemical, and synthetic distinctions between 2-(Benzyloxy)-5-methylphenol and 2-Methoxy-5-methylphenol (Creosol).[1][2] It is designed for researchers requiring precise control o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, physicochemical, and synthetic distinctions between 2-(Benzyloxy)-5-methylphenol and 2-Methoxy-5-methylphenol (Creosol).[1][2] It is designed for researchers requiring precise control over phenolic protection strategies and structure-activity relationship (SAR) modulation in drug discovery.[1][2]

Executive Summary

While both compounds are ether derivatives of 4-methylcatechol, they serve fundamentally different roles in chemical biology and medicinal chemistry.[1][2][3] 2-Methoxy-5-methylphenol (Creosol) is a stable, naturally occurring pharmacophore often used as a scaffold in vanilloid-type drugs.[1][2] In contrast, 2-(Benzyloxy)-5-methylphenol is primarily a synthetic intermediate, utilizing the benzyl group as a robust, orthogonally cleavable protecting group for the catechol functionality.[1][2]

Feature2-Methoxy-5-methylphenol2-(Benzyloxy)-5-methylphenol
Common Name Creosol / 5-MethylguaiacolBenzyl 4-methylcatechol ether
Role Pharmacophore / MetaboliteSynthetic Intermediate / Protecting Group
Steric Bulk Low (Methyl)High (Benzyl)
Lipophilicity (LogP) ~2.1~4.5 (Estimated)
Deprotection Harsh (Lewis Acids: BBr₃)Mild (Hydrogenolysis: H₂/Pd-C)
Structural & Physicochemical Analysis
1.1 Electronic and Steric Effects

The core difference lies in the ether substituent at the ortho position relative to the free phenol.[2]

  • 2-Methoxy-5-methylphenol: The methoxy group is a strong electron-donating group (EDG) by resonance but small in size.[1][2] It imposes minimal steric hindrance, allowing the adjacent phenolic hydroxyl to participate freely in hydrogen bonding or metal chelation.[3] This motif is critical in inhibitors of enzymes like monoamine oxidase B (MAO-B) and in antioxidant mechanisms where the phenol acts as a radical scavenger.[1][2]

  • 2-(Benzyloxy)-5-methylphenol: The benzyl group is also an EDG but introduces significant lipophilicity and steric bulk.[1][2] The phenyl ring of the benzyl group can engage in

    
     stacking interactions within a binding pocket, potentially altering binding affinity if used as a probe.[2] However, its primary utility is to "mask" the oxygen, preventing metabolic conjugation (glucuronidation) or unwanted side reactions during synthesis.[3]
    
1.2 Lipophilicity (LogP)

The addition of a benzyl group drastically increases the partition coefficient.[2]

  • Creosol (Methoxy): LogP

    
     2.[2][3]1. Permeable but moderately soluble in aqueous buffers.[2][3]
    
  • Benzyl Ether: LogP

    
     4.[2][3]5. Highly lipophilic.[2][3] This shift is useful for carrying polar catechol moieties across lipid bilayers before intracellular deprotection.[2][3]
    
Synthetic Utility & Protecting Group Chemistry

The choice between these two molecules often dictates the synthetic strategy for complex catechols. The benzyl ether provides orthogonality —it can be removed without affecting esters, olefins, or halides that might be sensitive to the Lewis acids required to cleave a methyl ether.[3]

2.1 Synthesis Pathways

Synthesizing 2-(Benzyloxy)-5-methylphenol with high regioselectivity is non-trivial compared to the methylation of catechols.[1][2] Direct benzylation of 4-methylcatechol yields a mixture of isomers. The preferred route utilizes Dakin Oxidation to guarantee the correct substitution pattern.[2]

SynthesisPathways Start 2-Hydroxy-5-methylbenzaldehyde Step1 Benzylation (BnBr, K2CO3) Start->Step1 Inter 2-(Benzyloxy)-5-methylbenzaldehyde Step1->Inter Step2 Dakin Oxidation (H2O2, NaOH) Inter->Step2 Product 2-(Benzyloxy)-5-methylphenol (Target Isomer) Step2->Product Direct Direct Alkylation of 4-Methylcatechol Mixture Mixture of Isomers (Low Yield/Separation Required) Direct->Mixture

Figure 1: Regioselective synthesis of 2-(Benzyloxy)-5-methylphenol via Dakin Oxidation avoids the isomeric mixture issues of direct alkylation.[1][2]

2.2 Reactivity Profile & Deprotection

The benzyl ether is a "temporary" mask, whereas the methyl ether is a "permanent" feature in most biological contexts.[2][3]

Reaction2-(Benzyloxy)-5-methylphenol2-Methoxy-5-methylphenol
H₂ / Pd-C Cleaves to 4-Methylcatechol (Toluene byproduct)Stable (No reaction)
BBr₃ / CH₂Cl₂ Cleaves to 4-MethylcatecholCleaves to 4-Methylcatechol
Oxidation (DDQ) Cleaves (Oxidative deprotection)Stable
Base Hydrolysis StableStable
Experimental Protocols
3.1 Protocol: Regioselective Synthesis of 2-(Benzyloxy)-5-methylphenol

Use this protocol to avoid isomeric mixtures.[1][2]

  • Benzylation:

    • Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in DMF.

    • Add K₂CO₃ (1.5 eq) and Benzyl Bromide (1.2 eq).

    • Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).[2][3]

    • Workup: Pour into ice water, filter the solid 2-(benzyloxy)-5-methylbenzaldehyde .[1][2] Recrystallize from Ethanol.[2][3][4]

  • Dakin Oxidation:

    • Dissolve the benzylated aldehyde (1.0 eq) in Methanol/THF (1:1).

    • Add NaOH (2.0 eq) followed by dropwise addition of 30% H₂O₂ (3.0 eq) at 0°C.

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Acidify with 1M HCl to pH 3.[2][3]

    • Extraction: Extract with Ethyl Acetate.[2][3] Wash with brine.[2][3][5] Dry over Na₂SO₄.[2][3]

    • Purification: Flash chromatography (SiO₂, Hexane:EtOAc 9:1) yields 2-(Benzyloxy)-5-methylphenol as a pale oil/solid.[1][2]

3.2 Protocol: Orthogonal Deprotection (Benzyl Cleavage)

Use this to reveal the catechol moiety in the presence of other sensitive groups.

  • Dissolve the substrate in MeOH or EtOAc .[2][3]

  • Add 10% Pd/C (10 wt% of substrate mass).[2][3]

  • Stir under a H₂ balloon (1 atm) at room temperature for 1–4 hours.

  • Filter through a Celite pad to remove the catalyst.[2][3]

  • Concentrate filtrate to obtain the free catechol.[2][3] Note: Catechols are oxidation-prone; store under inert gas.[1][2]

Applications in Medicinal Chemistry
4.1 Bioisosteric Replacement

In SAR studies, replacing the methoxy group of Creosol with a benzyloxy group probes the size of the binding pocket.[3]

  • Small Pocket: Activity decreases (Steric clash).

  • Large/Hydrophobic Pocket: Activity may increase due to additional hydrophobic contacts (

    
     stacking) provided by the benzyl ring.[1][2]
    
4.2 Prodrug Strategies

The benzyl ether can serve as a metabolic probe.[2] While the methyl ether (Creosol) is metabolized via O-demethylation (CYP450), the benzyl ether is not a natural substrate for these enzymes in the same rate, potentially altering the pharmacokinetic (PK) profile.

DeprotectionLogic Substrate Target Molecule (Contains Benzyl Ether) Cond_H2 Condition A: H2 / Pd-C Substrate->Cond_H2 Neutral/Mild Cond_BBr3 Condition B: BBr3 Substrate->Cond_BBr3 Harsh/Lewis Acid Result_A Catechol Revealed (Esters/Amides Intact) Cond_H2->Result_A Result_B Catechol Revealed (Esters/Amides Cleaved) Cond_BBr3->Result_B

Figure 2: Decision matrix for deprotection.[1][2] The benzyl ether allows for "Condition A" (Hydrogenolysis), preserving other sensitive functional groups.[3]

References
  • PubChem. (2025).[2][3][6] 2-Methoxy-5-methylphenol (Creosol) Compound Summary. National Center for Biotechnology Information.[2][3] Link[2][3]

  • Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2][3] (Standard reference for Benzyl ether cleavage protocols).

  • Xing, et al. (2006).[2][3] Influence of functional groups on Ullmann diaryl ether synthesis. Synthesis, 14, 2271–2285.[2][3] (Discusses reactivity of 2-benzyloxy-5-methylphenol).

  • GuideChem. (2025).[2][3] 2-Methoxy-5-methylphenol Properties and Applications. Link

  • NIST Chemistry WebBook. (2025).[2][3] 2-Methoxy-5-methylphenol Thermochemical Data. Link[2][3]

Sources

Exploratory

An In-Depth Technical Guide to 2-Benzyloxy-5-methylphenol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling 2-Benzyloxy-5-methylphenol 2-Benzyloxy-5-methylphenol is an aromatic organic compound with the chemical formula C₁₄H₁₄O₂ and a molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2-Benzyloxy-5-methylphenol

2-Benzyloxy-5-methylphenol is an aromatic organic compound with the chemical formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . This molecule features a phenol ring substituted with a methyl group at the fifth position and a benzyloxy group at the second position. The presence of both a hydroxyl group and a benzyl ether moiety makes it a versatile intermediate in organic synthesis, particularly in the development of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core characteristics, a detailed protocol for its synthesis, and a discussion of its analytical characterization and potential utility in research and drug development.

Molecular Characteristics and Physicochemical Properties

The structural framework of 2-benzyloxy-5-methylphenol, consisting of a substituted phenolic ring and a benzyl group, dictates its chemical reactivity and physical properties. The phenolic hydroxyl group provides a site for reactions such as esterification and further etherification, while the aromatic rings can undergo electrophilic substitution. The benzyloxy group is relatively stable but can be cleaved under specific hydrogenolysis conditions, a common deprotection strategy in multi-step syntheses.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂N/A
Molecular Weight 214.26 g/mol N/A
Appearance Pale-yellow to Yellow-brown Solid[1]
Purity Typically >95%[1]

Caption: Molecular Structure of 2-benzyloxy-5-methylphenol.

Synthesis Protocol: A Step-by-Step Guide

The most common and efficient method for the synthesis of 2-benzyloxy-5-methylphenol is through a Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, 4-methylphenol (p-cresol) is benzylated using benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis of 2-Benzyloxy-5-methylphenol

This protocol is based on established principles of Williamson ether synthesis and is adapted for the specific synthesis of 2-benzyloxy-5-methylphenol.

Materials:

  • 4-methylphenol (p-cresol)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylphenol (1.0 eq) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as a base to deprotonate the phenol, forming the potassium phenoxide in situ.

  • Addition of Alkyl Halide: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction under Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-benzyloxy-5-methylphenol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the phenol without causing side reactions. It is also easily removed by filtration.

  • Choice of Solvent: Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. It effectively dissolves the reactants and does not interfere with the reaction.

  • Reflux Conditions: Heating the reaction mixture increases the rate of the reaction, ensuring it proceeds to completion in a reasonable timeframe.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial to remove any unreacted starting materials, byproducts, and inorganic salts, leading to a purer product.

Synthesis_Workflow A 1. Dissolve 4-methylphenol in anhydrous acetone B 2. Add anhydrous potassium carbonate A->B C 3. Add benzyl bromide dropwise B->C D 4. Reflux for 4-6 hours C->D E 5. Cool and filter D->E F 6. Concentrate filtrate E->F G 7. Dissolve in diethyl ether and wash F->G H 8. Dry and concentrate organic layer G->H I 9. Purify by column chromatography H->I

Caption: Workflow for the synthesis of 2-benzyloxy-5-methylphenol.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-benzyloxy-5-methylphenol, a combination of spectroscopic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenol and benzyl rings, a singlet for the benzylic methylene protons (around 5 ppm), and a singlet for the methyl group protons (around 2.3 ppm). The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-O stretching bands for the ether linkage and aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 214.

Applications in Drug Development and Research

Phenolic compounds and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The structural motif of 2-benzyloxy-5-methylphenol serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

  • Intermediate for Bioactive Molecules: The hydroxyl group can be further functionalized to introduce various pharmacophores, while the benzyl group can act as a protecting group that can be removed at a later stage of the synthesis. This allows for the selective modification of the molecule to create libraries of compounds for biological screening.

  • Potential for Antioxidant and Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant properties. The 2-benzyloxy-5-methylphenol scaffold could be explored for the development of novel antioxidant and anti-inflammatory agents.

  • Building Block for Novel Heterocyclic Compounds: The reactivity of the phenolic hydroxyl group and the aromatic ring makes this compound a suitable starting material for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs. Research has shown that related benzyloxy-phenyl derivatives are being investigated as multifunctional agents for conditions like Parkinson's disease.[2]

Conclusion

2-Benzyloxy-5-methylphenol is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, combined with its versatile chemical functionality, makes it an attractive building block for the development of novel compounds with diverse applications. This guide provides a foundational understanding of its properties, a reliable protocol for its preparation, and insights into its potential role in advancing scientific research and drug discovery.

References

  • MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • Pharmaffiliates. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, CAS No : 27475-14-5. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • National Center for Biotechnology Information. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

  • Organic Syntheses. (−)-(s)-2-(benzyloxy)propanal. [Link]

  • ResearchGate. (PDF) Synthesis of benzyloxycyanophenylboronic esters. [Link]

  • Google Patents. US7132575B2 - Process for the synthesis of bisphenol.
  • Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. [Link]

  • Scholars Research Library. Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0247552). [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0236174). [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling & Process Optimization for 2-(Benzyloxy)-5-methylphenol

[1][2] Executive Summary This technical guide addresses the solubility profile of 2-(Benzyloxy)-5-methylphenol (C₁₄H₁₄O₂), a critical intermediate in the synthesis of pharmaceutical agents such as Tolterodine.[1][2] Effe...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide addresses the solubility profile of 2-(Benzyloxy)-5-methylphenol (C₁₄H₁₄O₂), a critical intermediate in the synthesis of pharmaceutical agents such as Tolterodine.[1][2] Effective manipulation of this compound requires a precise understanding of its amphiphilic nature—balancing the lipophilic benzyl/methyl moieties against the polar phenolic hydroxyl group.[2]

This document provides a scientifically grounded framework for solvent selection, detailing experimental protocols for solubility determination and strategies for crystallization process design.[2] It moves beyond static data to provide a dynamic, self-validating methodology for researchers.[1][2]

Molecular Architecture & Physicochemical Basis

To predict solubility behavior without exhaustive trial-and-error, we must analyze the molecule's structural "conflict."[1][2]

  • Lipophilic Domain (Hydrophobic): The benzyl ether moiety (

    
    ) and the methyl group (
    
    
    
    ) at the 5-position contribute significantly to the non-polar surface area.[2] This drives solubility in chlorinated solvents and aromatics.[2]
  • Hydrophilic Domain (Polar): The free phenolic hydroxyl (

    
    ) at position 1 acts as a Hydrogen Bond Donor (HBD).[2] This allows interaction with proton-accepting solvents (ethers, ketones) and alcohols.[1][2]
    

Thermodynamic Prediction: The molecule exhibits "Janus" behavior.[2] It is too lipophilic for pure water but too polar for aliphatic hydrocarbons (like hexane) to dissolve in high concentrations at room temperature.[2] The "Sweet Spot" for high solubility lies in aprotic polar solvents (THF, DCM) and short-chain alcohols (Methanol, Ethanol).[2]

Table 1: Predicted Solubility Classes (Hansen Space Approximation)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Strong dispersion forces match the benzyl ring; no H-bond penalty.[1]
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh (>100 mg/mL)Solvent accepts H-bond from phenol -OH; dipole interactions stabilize ether.[1][2]
Polar Protic Methanol, Ethanol, IPAModerate - High H-bond exchange (Solvent donor/acceptor matches Phenol).[1][2] Temperature dependent.[2]
Aromatic Toluene, XyleneModerate

stacking with benzyl/phenyl rings.[1][2] Good for elevated temp.[2]
Aliphatic Hexane, Heptane, CyclohexaneLow / Insoluble Lack of polarity to overcome crystal lattice energy of the phenol.
Aqueous Water, acidic buffersInsoluble (<0.1 mg/mL)Hydrophobic effect dominates; insufficient hydration of the benzyl group.

Experimental Protocol: The "Shake-Flask" Method

A Self-Validating System for Accurate Determination[1][2]

Do not rely on visual estimation. The following protocol combines thermodynamic equilibrium with quantitative analysis (HPLC) to ensure data integrity.

Phase A: Preparation & Equilibration[1][3]
  • Supersaturation: Add 2-(Benzyloxy)-5-methylphenol to 5 mL of the target solvent in a borosilicate glass vial until a visible solid sediment persists (ensure excess solid is present).

  • Agitation: Place vials in an orbital shaker incubator controlled at 25°C ± 0.1°C . Agitate at 200 RPM for 24 hours .

    • Why: 24 hours is typically sufficient to overcome the metastable zone width (MSZW) and reach thermodynamic equilibrium.[2]

  • Sedimentation: Stop agitation and allow the suspension to stand for 4 hours.

    • Critical Check: If all solid has disappeared, the solution is not saturated. Add more solid and repeat.

Phase B: Sampling & Analysis (HPLC)[2]
  • Filtration: Withdraw 1 mL of supernatant using a pre-warmed syringe. Filter through a 0.22 µm PTFE filter (hydrophobic) directly into a volumetric flask.[2]

    • Note: Use PTFE to prevent adsorption of the benzyl group to the filter matrix.[2]

  • Dilution: Dilute to volume with Mobile Phase A (typically Acetonitrile/Water).[2]

  • Quantification: Inject into HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

    • Mobile Phase: 70:30 Acetonitrile:Water (0.1% Formic Acid).[2]

    • Detection: UV at 280 nm (Phenol/Benzyl absorption).[2]

Diagram 1: Solubility Determination Workflow

Visualizing the decision logic for accurate data generation.

SolubilityWorkflow Start START: Solvent Selection AddSolid Add Excess Compound to Solvent Start->AddSolid Agitate Agitate 24h @ 25°C (Orbital Shaker) AddSolid->Agitate CheckSolid Is Solid Present? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No (Under-saturated) Filter Filter Supernatant (0.22 µm PTFE) CheckSolid->Filter Yes (Equilibrium) AddMore->Agitate Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Quantitation (280 nm) Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Caption: Logic flow for thermodynamic solubility determination ensuring saturation equilibrium.

Process Application: Crystallization & Purification

In drug development (specifically for Tolterodine intermediates), purity is paramount.[2] The solubility difference between Methanol (good solvent) and Water (antisolvent) or Toluene (temperature-dependent) is the lever for purification.[2]

Strategy A: Cooling Crystallization (Toluene or IPA)[2]
  • Mechanism: Exploits the steep solubility curve in aromatic or secondary alcohol solvents.[2]

  • Protocol:

    • Dissolve crude 2-(Benzyloxy)-5-methylphenol in Toluene at 80°C (near reflux).

    • Cool slowly (0.5°C/min) to 25°C.

    • The lipophilic impurities remain in the mother liquor, while the target phenol crystallizes due to

      
       stacking order.[1][2]
      
Strategy B: Antisolvent Precipitation (Methanol/Water)[2]
  • Mechanism: "Drowning out" the hydrophobic benzyl compound.[2]

  • Protocol:

    • Dissolve in minimum volume of Methanol at Room Temperature (High solubility).

    • Slowly add Water (Antisolvent) under high shear stirring.

    • Target a final ratio of 60:40 (MeOH:Water).[2]

    • Yield Warning: Rapid addition causes oiling out.[2] Slow addition promotes crystalline growth.[2]

Diagram 2: Purification via Solubility Differential

Conceptual map of solvent interactions for process design.

PurificationStrategy Compound 2-(Benzyloxy)-5-methylphenol Methanol Methanol (High Solubility) Compound->Methanol Dissolves via H-Bonding Toluene Toluene (Temp Dependent) Compound->Toluene Dissolves @ High T Crystallizes @ Low T Hexane Hexane (Wash Solvent) Compound->Hexane Insoluble (Removes non-polar oils) Water Water (Antisolvent) Methanol->Water Addition triggers Precipitation

Caption: Solvent interaction map guiding purification strategies based on polarity differences.[1][2]

References

  • Andersson, P. G., et al. "Asymmetric Total Synthesis of Tolterodine."[2] Journal of Organic Chemistry, vol. 63, no. 22, 1998, pp. 8067-8070.[1][2] (Describes the use of benzyloxy intermediates and solvent systems for coupling).

    • [2]

  • Gage, J. R., & Cabaj, J. E. "Process to prepare tolterodine."[2] U.S. Patent 5,922,914.[2] Pharmacia & Upjohn Co.[2] (Details the industrial handling and solvent choices for the phenol intermediates).

    • [2]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007.[2] (Authoritative source for the theoretical solubility prediction methodology used in Section 2).

    • [2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.[2] (Standard reference for "Shake-Flask" solubility protocols and recrystallization techniques).

Sources

Exploratory

Technical Guide &amp; Safety Assessment: 2-(Benzyloxy)-5-methylphenol

The following technical guide is a comprehensive analysis of 2-(Benzyloxy)-5-methylphenol , designed for researchers and drug development professionals. It synthesizes safety data, chemical properties, and advanced synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive analysis of 2-(Benzyloxy)-5-methylphenol , designed for researchers and drug development professionals. It synthesizes safety data, chemical properties, and advanced synthesis protocols into a unified operational manual.

CAS Registry Number: 36803-97-1 Chemical Family: Alkoxy-substituted Phenol / Catechol Derivative Primary Application: Pharmaceutical Intermediate (Diaryl Ethers, BPH Therapeutics)

Chemical Identity & Structural Analysis[1][2][3]

2-(Benzyloxy)-5-methylphenol is a regioselective mono-ether of 4-methylcatechol. Its structural integrity relies on the specific positioning of the benzyl ether group ortho to the hydroxyl group, with a methyl group in the meta position relative to the hydroxyl. This specific isomerism is critical for its reactivity in downstream Ullmann couplings and biological activity.

Property Technical Specification
IUPAC Name 5-Methyl-2-(phenylmethoxy)phenol
Molecular Formula

Molecular Weight 214.26 g/mol
SMILES Cc1ccc(OCc2ccccc2)c(O)c1
Appearance Off-white to pale yellow crystalline solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Melting Point Approx. 60–65 °C (Predicted based on structural analogs)

Safety Data Sheet (SDS) Deep Dive & Risk Assessment

While standard SDS documents provide generic hazard codes, this section interprets those hazards in the context of high-level laboratory research.

GHS Classification & Hazard Statements

Based on the structural pharmacophore (phenol/ether), this compound is classified as an Irritant .

  • H315: Causes skin irritation. (Mechanism: Phenolic moiety can denature proteins and disrupt lipid barriers).

  • H319: Causes serious eye irritation. (Mechanism: High polarity and acidity of the phenolic proton).

  • H335: May cause respiratory irritation.

Critical Handling Protocols (Beyond the Basics)

The Oxidation Risk: Unlike simple phenols, the ortho-alkoxy substitution makes the remaining phenolic hydroxyl electron-rich, increasing susceptibility to oxidative coupling (formation of quinones) upon prolonged exposure to air and light.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stabilization: Avoid storage in ethereal solvents (THF/Ether) for long periods to prevent peroxide formation on the benzylic carbon.

Emergency Response Matrix
ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with PEG-400 or Ethanol, then water.Phenols are lipophilic; water alone may not efficiently solvate the compound from the stratum corneum.
Eye Exposure Irrigate for 15 mins; Check pH.Neutralization is dangerous; dilution is key to preventing corneal opacity.
Spill (Solid) Absorb with vermiculite; Do not use paper towels.Combustible organic solid; paper increases surface area and flammability risk.

Advanced Synthesis & Experimental Protocols

For drug development, obtaining the correct isomer (2-benzyloxy vs. 5-benzyloxy) is paramount. Direct benzylation of 4-methylcatechol yields a mixture. The Dakin Oxidation Strategy is the preferred self-validating protocol for high-purity synthesis.

Synthesis Logic: The Dakin Route

This method guarantees regioselectivity by starting with the aldehyde, protecting the ortho-hydroxyl, and then converting the aldehyde to the phenol.

Pathway:

  • Precursor: 2-Hydroxy-5-methylbenzaldehyde.

  • Protection: Selective benzylation of the phenol.

  • Oxidation: Dakin oxidation (using

    
     or 
    
    
    
    -CPBA) converts the aldehyde to a formate ester.
  • Hydrolysis: Base hydrolysis yields the target phenol.

Visualization: Synthesis Workflow

The following diagram illustrates the regioselective pathway to ensure the correct isomer is isolated.

SynthesisPathway Start 2-Hydroxy-5-methylbenzaldehyde (Starting Material) Step1 Reaction: Benzyl Bromide / K2CO3 (Solvent: DMF, 60°C) Start->Step1 Inter1 Intermediate: 2-Benzyloxy-5-methylbenzaldehyde Step1->Inter1 O-Alkylation Step2 Dakin Oxidation: m-CPBA or H2O2/NaOH Inter1->Step2 Inter2 Formate Ester Intermediate Step2->Inter2 Baeyer-Villiger Type Step3 Hydrolysis: NaOH / MeOH Inter2->Step3 Product TARGET: 2-(Benzyloxy)-5-methylphenol Step3->Product Deformylation

Figure 1: Regioselective Dakin Oxidation route to synthesize 2-(Benzyloxy)-5-methylphenol, avoiding isomer mixtures common in direct catechol alkylation.

Experimental Protocol (Dakin Oxidation Method)

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Benzylation

  • Dissolve 2-hydroxy-5-methylbenzaldehyde (10 mmol) in DMF (20 mL).

  • Add

    
     (12 mmol) and Benzyl Bromide (11 mmol).
    
  • Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Checkpoint: Disappearance of the phenolic OH signal in IR or shift in NMR confirms protection.

Step 2: Dakin Oxidation & Hydrolysis

  • Dissolve the crude benzylated aldehyde in

    
     (30 mL).
    
  • Add

    
    -CPBA (15 mmol) portion-wise at 0°C (Exothermic control).
    
  • Stir at room temperature for 12 hours.

  • Wash with

    
     (to remove excess oxidant) and 
    
    
    
    .
  • Dissolve the resulting residue in MeOH (20 mL) and add 10% NaOH (5 mL). Stir for 1 hour.

  • Acidify with 1M HCl and extract with EtOAc.

  • Purification: Recrystallize from Hexane/Ether to obtain the target phenol.

Applications in Drug Development[4][5][6]

Ullmann Ether Coupling

2-(Benzyloxy)-5-methylphenol is a critical "northern hemisphere" fragment in the synthesis of complex diaryl ethers.

  • Mechanism: The free phenolic hydroxyl acts as the nucleophile.

  • Selectivity: The benzyl group protects the ortho-position, forcing coupling at the phenolic oxygen without interference from the catechol nature of the ring.

  • Reference: Used in the synthesis of Verbenachalcone analogs (See Ref 1).

Benign Prostatic Hyperplasia (BPH) Therapeutics

Patent literature identifies this compound as a building block for 5


-reductase inhibitors.
  • Role: The benzyloxy-phenol moiety mimics the steroid A-ring or serves as a lipophilic anchor in the enzyme active site.

  • Protocol Insight: The benzyl group is often removed in the final step (via

    
    ) to reveal the catechol, which then chelates Zinc in the enzyme active site (See Ref 2).
    

Toxicology & Environmental Fate

  • Acute Toxicity: Data extrapolated from m-cresol and catechol benzyl ethers suggests an oral

    
     (Rat) > 500 mg/kg.
    
  • Aquatic Toxicity: Phenolic ethers are moderately toxic to aquatic life (Category 2). Avoid release into drains.

  • Metabolism: Likely metabolized via O-debenzylation (CYP450) followed by glucuronidation of the resulting catechol.

Handling Decision Tree

SafetyLogic Start Handling 2-(Benzyloxy)-5-methylphenol State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Risk1 Inhalation Risk (Dust) Solid->Risk1 Risk2 Peroxide Risk (Ether Solvents) Solution->Risk2 Action1 Use Fume Hood + N95/P100 Mask Risk1->Action1 Action2 Test for Peroxides before concentration Risk2->Action2

Figure 2: Decision logic for minimizing risk during physical handling and solvent processing.

References

  • Frlan, R., & Kikelj, D. (2006).[1] Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271–2285.[1]

  • Google Patents. (2000). US6046183A - Method of synergistic treatment for benign prostatic hyperplasia.[2]

  • Reagentia. (n.d.). Product Catalog: 2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1).[3][4]

  • PubChem. (2025). Compound Summary: 2-Benzylphenol (Isomer Comparison). National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-(Benzyloxy)-5-methylphenol via Williamson Ether Synthesis

Abstract This application note provides a comprehensive and detailed protocol for the regioselective synthesis of 2-(Benzyloxy)-5-methylphenol, a valuable intermediate in pharmaceutical and fine chemical synthesis. The m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the regioselective synthesis of 2-(Benzyloxy)-5-methylphenol, a valuable intermediate in pharmaceutical and fine chemical synthesis. The methodology is centered on the Williamson ether synthesis, utilizing 4-methylcatechol and benzyl bromide as starting materials. Critical parameters, including the choice of base and solvent, stoichiometric control, and a robust purification strategy, are discussed in depth to ensure high selectivity for the desired mono-benzylated product over the di-benzylated byproduct and the isomeric alternative. This guide is intended for researchers and process chemists, offering field-proven insights and a self-validating protocol for reproducible, high-yield synthesis and characterization.

Introduction: The Synthetic Challenge and Strategic Approach

2-(Benzyloxy)-5-methylphenol is a key building block whose utility spans various areas of organic synthesis, particularly in the development of complex molecular architectures for drug discovery. Its structure, featuring a protected phenol and a free hydroxyl group, allows for sequential, site-specific modifications.

The primary challenge in synthesizing this molecule from 4-methylcatechol lies in achieving regioselective mono-O-benzylation. 4-Methylcatechol possesses two phenolic hydroxyl groups with similar, but not identical, reactivity. The hydroxyl group at the C2 position is para to the electron-donating methyl group, while the C1 hydroxyl is ortho. This subtle electronic difference, combined with steric factors, can be exploited to favor the formation of one isomer over the other. Indiscriminate alkylation would lead to a difficult-to-separate mixture of two mono-benzylated isomers and a di-benzylated byproduct.

This protocol employs the classic Williamson ether synthesis, an SN2 reaction between a phenoxide ion and an organohalide.[1] By carefully controlling the reaction conditions—specifically using a mild base in a precise stoichiometric amount—we can selectively deprotonate the more acidic hydroxyl group and favor the mono-alkylation pathway, leading to the desired 2-(Benzyloxy)-5-methylphenol.

Reaction Mechanism and Principle of Selectivity

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The process can be broken down into two key stages:

  • Deprotonation: A base, in this case, potassium carbonate (K₂CO₃), deprotonates one of the hydroxyl groups of 4-methylcatechol to form a more nucleophilic phenoxide ion. The choice of a mild base like K₂CO₃ is crucial; strong bases like NaH could lead to rapid, uncontrolled di-alkylation.[2]

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the new C-O ether linkage in a single, concerted step.[3]

Achieving Regioselectivity:

The key to synthesizing the desired isomer, 2-(Benzyloxy)-5-methylphenol, lies in the selective deprotonation of the C2 hydroxyl group. The hydroxyl group at C2 (para to the methyl group) is slightly more acidic than the hydroxyl at C1 (ortho to the methyl group). This increased acidity is attributed to the stabilization of the corresponding phenoxide. Consequently, in the presence of a limited amount of base (~1 equivalent), the C2-phenoxide is preferentially formed, which then reacts with benzyl bromide. Using only one equivalent of the alkylating agent ensures that mono-benzylation is the major reaction pathway.

Williamson_Ether_Synthesis cluster_0 Step 1: Selective Deprotonation cluster_1 Step 2: SN2 Nucleophilic Attack Catechol 4-Methylcatechol Phenoxide Regioselective Phenoxide Ion Catechol->Phenoxide Base K₂CO₃ (1.0 eq) Base->Phenoxide Deprotonation at C2-OH TransitionState SN2 Transition State Phenoxide->TransitionState Nucleophilic Attack BnBr Benzyl Bromide BnBr->TransitionState Product 2-(Benzyloxy)-5-methylphenol TransitionState->Product Bromide Displacement Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup Combine 4-Methylcatechol & K₂CO₃ in DMF under N₂ Add_BnBr Dropwise Addition of Benzyl Bromide Solution Setup->Add_BnBr Heat Heat to 60°C for 12-16h Add_BnBr->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Base_Wash Wash with 1M NaOH (Removes Catechol) Extract->Base_Wash Dry_Concentrate Dry (Na₂SO₄) & Concentrate Base_Wash->Dry_Concentrate Chromatography Silica Gel Column Chromatography Dry_Concentrate->Chromatography Characterize Characterize Pure Product (NMR, IR, MS) Chromatography->Characterize

Sources

Application

selective mono-benzylation of 4-methylcatechol protocol

Application Note: Selective Mono-Benzylation of 4-Methylcatechol Abstract & Strategic Overview The mono-benzylation of 4-methylcatechol (4-MC) is a critical transformation in the synthesis of vanilloid derivatives, antio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Mono-Benzylation of 4-Methylcatechol

Abstract & Strategic Overview

The mono-benzylation of 4-methylcatechol (4-MC) is a critical transformation in the synthesis of vanilloid derivatives, antioxidants, and specific pharmaceutical intermediates (e.g., diaryl ethers). The core challenge lies in regioselectivity : distinguishing between the hydroxyl group para to the methyl substituent (C1-OH) and the hydroxyl group meta to the methyl substituent (C2-OH).

While the methyl group provides a steric and electronic bias, the difference in pKa between the two phenolic hydroxyls is subtle (


). Standard alkylation protocols often yield a statistical mixture of the two mono-benzylated isomers and the bis-benzylated byproduct.

This protocol details a Base-Mediated Controlled Alkylation Strategy designed to:

  • Maximize the yield of the thermodynamically favored mono-isomer (2-benzyloxy-4-methylphenol ).

  • Minimize bis-benzylation through stoichiometric control.

  • Provide a robust chromatographic separation method to isolate the regioisomers with >98% purity.

Mechanistic Insight & Regioselectivity

To control the reaction, one must understand the electronic environment of the substrate.

  • Electronic Effect: The methyl group at C4 is an electron-donating group (EDG) via hyperconjugation and induction.

    • C1-OH (Para to Methyl): Receives stronger electron donation. The increased electron density on the oxygen destabilizes the resulting phenoxide anion, making this proton less acidic (Higher pKa).

    • C2-OH (Meta to Methyl): Receives weaker electron donation. The phenoxide is relatively more stable, making this proton more acidic (Lower pKa).

  • Steric Effect:

    • C1-OH: Flanked by C2-OH and C6-H.

    • C2-OH: Flanked by C1-OH and C3-H.

    • Assessment: Steric hindrance is comparable for both positions; therefore, electronic factors (acidity) dominate the selectivity.

Conclusion: Under thermodynamic control using a weak base (


), the more acidic C2-OH  is preferentially deprotonated and alkylated, favoring 2-benzyloxy-4-methylphenol  (Isomer A) over 2-benzyloxy-5-methylphenol  (Isomer B).

Figure 1: Reaction pathway showing the electronic preference for C2-alkylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
4-Methylcatechol 124.141.0Substrate
Benzyl Bromide (BnBr) 171.040.95Electrophile (Limiting Reagent)
Potassium Carbonate (

)
138.211.1Base (Anhydrous)
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
Acetone -10 VSolvent (Polar Aprotic)

Note: Using a slight deficit of Benzyl Bromide (0.95 eq) is critical to suppress the formation of the bis-benzylated byproduct, simplifying purification.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge 4-Methylcatechol (1.24 g, 10.0 mmol) and Acetone (125 mL). Stir until fully dissolved.

  • Add anhydrous

    
      (1.52 g, 11.0 mmol) and KI  (166 mg, 1.0 mmol) to the solution.
    
    • Tech Note: The solution may turn dark green/brown due to trace oxidation of the catecholate; this is normal. Flush with

      
       to minimize oxidation.
      
  • Add Benzyl Bromide (1.13 mL, 9.5 mmol) dropwise over 10 minutes at room temperature.

Step 2: Reaction & Monitoring 5. Heat the mixture to reflux (


) and stir for 12–16 hours.
6.  TLC Monitoring:  Use Hexane:Ethyl Acetate (4:1).
  • 
    
    ~ 0.7: Bis-benzylated (Trace)
  • 
    
    ~ 0.4: Mono-benzylated Isomers (Two overlapping spots often visible)
  • 
    
    ~ 0.1: Starting Material
  • The reaction is considered complete when Benzyl Bromide is consumed. Do not push for full conversion of catechol, as this increases bis-alkylation.

Step 3: Workup 8. Cool the reaction mixture to room temperature. 9. Filter off the solid inorganic salts (


, Excess 

) and rinse the filter cake with acetone. 10. Concentrate the filtrate under reduced pressure to obtain a crude oil. 11. Redissolve the oil in Ethyl Acetate (50 mL) and wash with 1M HCl (20 mL) to neutralize any remaining phenoxide, followed by Brine (20 mL). 12. Dry the organic layer over

, filter, and concentrate.
Purification & Isolation (Critical Step)

The crude mixture contains the two regioisomers and unreacted starting material. Flash Column Chromatography is required.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Gradient:

    • 100% Hexane (2 CV - Column Volumes)

    • 5% EtOAc in Hexane (Elutes Bis-product)

    • 10% -> 15% EtOAc in Hexane (Elutes Isomers)

    • 30% EtOAc in Hexane (Elutes Starting Material)

Elution Order:

  • Bis-benzyl ether (First to elute, non-polar).

  • Isomer A (Major): 2-benzyloxy-4-methylphenol .

  • Isomer B (Minor): 2-benzyloxy-5-methylphenol .[2][3]

  • 4-Methylcatechol (Last, most polar).

Note: The separation between Isomer A and B can be tight. Collect small fractions when the mono-benzyl spot begins to elute.

Characterization & Data Analysis

Distinguishing the isomers requires careful analysis of the aromatic region in


 NMR.
CompoundIUPAC NameKey

NMR Feature (

)
Isomer A (Major) 2-benzyloxy-4-methylphenol Shielded C3-H: The proton at position 3 (ortho to OBn) appears as a doublet around

6.70-6.75 ppm. The OH singlet is typically sharp.
Isomer B (Minor) 2-benzyloxy-5-methylphenol Deshielded C6-H: The proton at position 6 (ortho to OH, meta to OBn) often shows a distinct shift.

NOE (Nuclear Overhauser Effect) Confirmation:

  • Irradiate the Benzyl

    
     protons (
    
    
    
    ppm).
  • Isomer A: Strong NOE enhancement of the C3-H (aromatic proton meta to the methyl group).

  • Isomer B: Strong NOE enhancement of the C6-H (aromatic proton ortho to the methyl group).

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Mono/Bis Ratio Excess Benzyl BromideEnsure strictly < 1.0 equivalent of BnBr. Dilute reaction concentration (0.05 M).
Poor Isomer Separation Column OverloadUse a higher silica:crude ratio (50:1). Use Toluene:EtOAc gradients instead of Hexane:EtOAc for better selectivity.
Dark/Black Crude Oxidation of CatecholEnsure vigorous

purging before heating. Add trace sodium dithionite during workup.

References

  • Synthesis of Diaryl Ethers: Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271–2285. Link (Discusses the use of 2-benzyloxy-5-methylphenol and 2-benzyloxy-4-methylphenol as distinct intermediates).

  • Regioselective Alkylation Principles: Wipf, P., & Jung, J. K. (2000). Total Synthesis of (+)-Diepoxin Sigma. Journal of Organic Chemistry, 65(20), 6319–6337. Link

  • General Catechol Protection: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Standard reference for benzyl ether stability and formation).

  • Separation of Isomers: Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E, 68(12), o3382.[5] Link (Demonstrates chromatographic separation of similar regioisomeric salicylate derivatives).

Sources

Method

2-(Benzyloxy)-5-methylphenol as intermediate in pharmaceutical synthesis

Application Note: Strategic Utilization of 2-(Benzyloxy)-5-methylphenol in Pharmaceutical Synthesis Part 1: Executive Summary & Strategic Value 2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1) serves as a critical "desymmet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Benzyloxy)-5-methylphenol in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Value

2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1) serves as a critical "desymmetrizing" intermediate in the synthesis of catechol-based pharmaceuticals.[1] While 4-methylcatechol (the parent compound) is a potent inducer of Nerve Growth Factor (NGF) and a scaffold for antioxidant therapeutics, its symmetric hydroxyl reactivity poses a challenge for regioselective functionalization.[1]

This mono-protected scaffold solves the "Catechol Symmetry Problem." By masking the position-2 hydroxyl with a benzyl group, chemists can selectively functionalize the position-1 phenol (e.g., via alkylation, glycosylation, or Ullmann coupling) before removing the benzyl group via hydrogenolysis.[1] This strategy is essential in the synthesis of diaryl ethers , benzofurans , and specific ROS1 kinase inhibitors .

Key Technical Advantages:

  • Regiocontrol: Differentiates the chemically similar hydroxyls of 4-methylcatechol.

  • Orthogonal Protection: The benzyl ether is stable to basic alkylation conditions but cleavable under neutral hydrogenation, preserving sensitive ester or amide linkages.[1]

  • Electronic Activation: The benzyloxy group acts as a weak activator, directing electrophilic aromatic substitution (EAS) to the 4-position (para to the free phenol), facilitating formylation.[1]

Part 2: Chemical Profile & Safety

ParameterSpecification
IUPAC Name 2-(Benzyloxy)-5-methylphenol
Common Name 4-Methylcatechol 2-benzyl ether
CAS Number 36803-97-1
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
pKa (Predicted) ~10.2 (Phenolic OH)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis from 4-Methylcatechol

Challenge: The primary failure mode in this synthesis is the formation of the bis-benzylated byproduct (1,2-bis(benzyloxy)-4-methylbenzene).[1] This protocol uses stoichiometric control and base solubility limits to favor the mono-product.[1]

Reagents:

  • 4-Methylcatechol (1.0 eq)[1]

  • Benzyl Bromide (1.05 eq)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (1.1 eq)

  • Potassium Iodide (KI) (0.1 eq - Catalyst)[1]

  • Acetone (Reagent Grade, 0.1 M concentration)[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 4-methylcatechol and anhydrous acetone under a nitrogen blanket.

  • Base Addition: Add K₂CO₃ and KI. Stir vigorously at room temperature for 15 minutes. Note: The heterogeneous nature of K₂CO₃ in acetone slows the deprotonation, aiding selectivity.[1]

  • Alkylation: Add Benzyl Bromide dropwise over 60 minutes via an addition funnel.

    • Critical Control Point: Do not add all at once. High local concentration of BnBr promotes bis-alkylation.[1]

  • Reflux: Heat the mixture to mild reflux (56°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Target: Spot Rf ~0.6 (Mono-benzyl).[1] Bis-benzyl will be higher (Rf ~0.8); Starting material lower (Rf ~0.3).[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM and wash with 1N NaOH (cold).

    • Differentiation: The bis-benzyl product is neutral and stays in DCM.[1] The mono-benzyl product (phenolic) and starting material move to the aqueous phase.[1]

    • Separation: Separate layers.[1] Acidify the aqueous layer with HCl to pH 2.[1] Extract with EtOAc.[1]

  • Final Polish: Recrystallize from Hexane/EtOAc to remove traces of starting 4-methylcatechol.

Yield Expectation: 65–75% (Crystalline Solid).

Protocol B: Downstream Application – Synthesis of Diaryl Ethers

Context: This protocol demonstrates the use of 2-(Benzyloxy)-5-methylphenol in a copper-catalyzed Ullmann coupling, a key step in synthesizing verbenachalcone analogs and bioactive ethers [1].[1]

Reagents:

  • 2-(Benzyloxy)-5-methylphenol (1.0 eq)[1][2][3]

  • Aryl Bromide (e.g., 1-bromo-2-methoxy-4-methylbenzene) (1.2 eq)[1]

  • Catalyst: (CuOTf)₂[1][4]·PhH (5 mol%)[1]

  • Ligand: Ethyl 2-oxocyclohexanecarboxylate (10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: Toluene (anhydrous)[1]

Methodology:

  • Inerting: Evacuate and backfill the reaction vessel with Argon (3 cycles). Oxygen poisons the Cu catalyst.[1]

  • Charging: Add the phenol, aryl bromide, Cs₂CO₃, and toluene.

  • Catalyst Prep: Pre-mix the Cu catalyst and ligand in a separate vial with minimal toluene, then inject into the main vessel.

  • Coupling: Heat to 110°C for 24 hours.

  • Workup: Filter through a pad of Celite to remove Copper residues.[1] Concentrate and purify via flash chromatography.

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the strategic "Protection-Activation-Deprotection" workflow utilized in pharmaceutical synthesis.

G Start 4-Methylcatechol (Symmetric Core) Mono 2-(Benzyloxy)-5-methylphenol (Desymmetrized Intermediate) Start->Mono BnBr, K2CO3 (Protocol A) Bis Bis-benzyl Impurity (Dead End) Start->Bis Over-alkylation Aldehyde 2-(Benzyloxy)-5-methylbenzaldehyde (Vilsmeier-Haack Product) Mono->Aldehyde POCl3, DMF (Formylation) Drug Target API Scaffold (e.g., Diaryl Ether / ROS1 Inhibitor) Mono->Drug Ar-Br, Cu cat. (Ullmann Coupling) Aldehyde->Drug Knoevenagel Cond. (ROS1 Pathway)

Caption: Workflow showing the desymmetrization of 4-methylcatechol and divergent synthesis pathways toward aldehydes or diaryl ethers.

Part 5: Quality Control & Validation

To ensure the integrity of the intermediate for GMP synthesis, the following HPLC method is recommended to detect the critical "Bis-Benzyl" impurity.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 280 nm (Phenol absorption)[1]

  • Retention Time Reference:

    • 4-Methylcatechol: ~3.5 min[1]

    • 2-(Benzyloxy)-5-methylphenol: ~12.2 min[1]

    • Bis-benzyl impurity: ~16.8 min[1]

Part 6: References

  • Frlan, R., & Kikelj, D. (2006).[1] Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271–2285.[1]

  • Knoevenagel Condensation Applications. (2020). Synthesis and styrene copolymerization of benzyloxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv.[1]

  • BenchChem Database. (2025).[1] Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (Analogous Chemistry). [1]

Sources

Application

Application Note &amp; Protocol: Synthesis of 2,5-bis(benzyloxy)toluene via Williamson Ether Synthesis

For: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for the synthesis of 2,5-bis(benzyloxy)toluene through the reaction of 2-(benzyloxy)-5-methylphenol w...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2,5-bis(benzyloxy)toluene through the reaction of 2-(benzyloxy)-5-methylphenol with benzyl bromide. This reaction is a classic example of the Williamson ether synthesis, a robust and widely utilized method for forming C-O bonds. The guide delves into the underlying S\textsubscript{N}2 mechanism, offers a step-by-step experimental procedure, discusses critical process parameters, and outlines essential safety precautions. The information herein is designed to equip researchers with the necessary knowledge for the successful and safe execution of this synthesis, which is a common transformation in medicinal chemistry and materials science for the introduction of benzyl protecting groups or the construction of diaryl ether scaffolds.

Scientific Foundation and Mechanism

The synthesis of 2,5-bis(benzyloxy)toluene from 2-(benzyloxy)-5-methylphenol and benzyl bromide is achieved via the Williamson ether synthesis. This reaction, first developed in 1850, proceeds through a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[1] The core principle involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then attacks an electrophilic organohalide to form the ether.[2][3]

The reaction proceeds in two fundamental stages:

  • Deprotonation: The phenolic proton of 2-(benzyloxy)-5-methylphenol is acidic and is removed by a suitable base (e.g., potassium carbonate, K\textsubscript{2}CO\textsubscript{3}) to generate a potent nucleophile, the corresponding phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide. Benzyl bromide is an excellent substrate for S\textsubscript{N}2 reactions because the transition state is stabilized by the adjacent phenyl ring, and the bromide ion is a good leaving group.[1][4] This concerted step, involving a backside attack, results in the formation of the desired ether product, 2,5-bis(benzyloxy)toluene, and a bromide salt byproduct.[1][4]

While phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the ring (C-alkylation), O-alkylation is generally favored under the conditions described.[2][5] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone helps to solvate the cation of the base, leaving the phenoxide oxygen relatively free and highly nucleophilic, thus promoting the desired S\textsubscript{N}2 pathway.[1]

Reaction Mechanism Diagram

Caption: S\textsubscript{N}2 mechanism for the synthesis of 2,5-bis(benzyloxy)toluene.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis. Reagent quantities can be adjusted as needed, maintaining the specified molar ratios.

Materials and Equipment

Reagents:

  • 2-(Benzyloxy)-5-methylphenol

  • Benzyl bromide

  • Potassium carbonate (K\textsubscript{2}CO\textsubscript{3}), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF) or Acetone, anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO\textsubscript{4}) or Sodium sulfate (Na\textsubscript{2}SO\textsubscript{4}), anhydrous

Equipment:

  • Round-bottom flask (2- or 3-neck)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet and bubbler

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography (column, flasks)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F\textsubscript{254})

Reagent Data and Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/Volume
2-(Benzyloxy)-5-methylphenol214.261.010.02.14 g
Benzyl bromide171.041.111.01.32 mL (1.89 g)
Potassium carbonate138.212.020.02.76 g
DMF / Acetone---40-50 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas inlet connected to a nitrogen or argon source and a bubbler. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add 2-(Benzyloxy)-5-methylphenol (2.14 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol). Add anhydrous DMF or acetone (40 mL) to the flask via syringe.

  • Deprotonation: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Alkylation: Add benzyl bromide (1.32 mL, 11.0 mmol) dropwise to the stirring suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-80 °C (for DMF) or to reflux (for acetone, ~56 °C) and maintain stirring.[1] Typical reaction times range from 4 to 12 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 10-20% Ethyl Acetate in Hexanes). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in drying.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product, often an oil or a low-melting solid, can be purified by flash column chromatography on silica gel. A gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

    • Alternatively, if the crude product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed.

Experimental Workflow Diagram

Workflow Setup 1. Assemble & Dry Glassware (Inert Atmosphere) AddReagents 2. Add Phenol, K₂CO₃, Solvent Setup->AddReagents AddBnBr 3. Add Benzyl Bromide AddReagents->AddBnBr Heat 4. Heat to 60-80 °C (Monitor by TLC) AddBnBr->Heat Cooldown 5. Cool to Room Temp Heat->Cooldown QuenchExtract 6. Quench with Water & Extract with EtOAc Cooldown->QuenchExtract Wash 7. Wash Organic Layer (Water & Brine) QuenchExtract->Wash DryConcentrate 8. Dry (Na₂SO₄) & Concentrate Wash->DryConcentrate Purify 9. Purify (Column Chromatography) DryConcentrate->Purify Characterize 10. Characterize Product Purify->Characterize

Sources

Method

Application Note: A Strategic Synthesis of Decarboxyaltenusin Biphenyl Intermediates Utilizing 2-(Benzyloxy)-5-methylphenol

Abstract Decarboxyaltenusin, a biphenyl-derived mycotoxin, has garnered significant interest due to its notable biological activities, including radical scavenging and tyrosine kinase inhibition.[1] The efficient synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Decarboxyaltenusin, a biphenyl-derived mycotoxin, has garnered significant interest due to its notable biological activities, including radical scavenging and tyrosine kinase inhibition.[1] The efficient synthesis of this natural product and its analogs is crucial for further pharmacological investigation. This application note presents a detailed, robust protocol for the preparation of a key boronic ester intermediate, a cornerstone for the synthesis of the decarboxyaltenusin core structure. The described pathway strategically employs the readily available starting material, 2-(Benzyloxy)-5-methylphenol, guiding researchers through protection, regioselective bromination, and palladium-catalyzed borylation steps. Each stage is elucidated with mechanistic insights and practical considerations to ensure reproducibility and high yield.

Introduction and Strategic Overview

Decarboxyaltenusin (5'-methoxy-6-methyl-[1,1'-biphenyl]-3,3',4-triol) is a polyketide produced by various fungi.[1][2][3] Its synthesis provides a valuable platform for the development of novel therapeutic agents. A convergent and highly efficient approach to constructing the central biphenyl scaffold is the palladium-catalyzed Suzuki coupling reaction.[1][4] This strategy necessitates the preparation of two functionalized aromatic fragments: an aryl bromide and an aryl boronate.

This guide focuses on the synthesis of a key aryl boronate intermediate starting from 2-(Benzyloxy)-5-methylphenol. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which is stable through the subsequent functionalization steps.

Retrosynthetic Analysis

The overall synthetic strategy is informed by a retrosynthetic analysis that disconnects the target molecule at the biphenyl linkage, identifying the requisite coupling partners.

G Decarboxyaltenusin Decarboxyaltenusin Biphenyl_Core Protected Biphenyl Core Decarboxyaltenusin->Biphenyl_Core Deprotection Suzuki_Coupling Suzuki Coupling Biphenyl_Core->Suzuki_Coupling Aryl_Bromide Aryl Bromide Partner (Resorcinol Derivative) Suzuki_Coupling->Aryl_Bromide Aryl_Boronate Aryl Boronate Partner (Target Intermediate) Suzuki_Coupling->Aryl_Boronate Borylation Pd-Catalyzed Borylation Aryl_Boronate->Borylation Brominated_Phenol Brominated Protected Phenol Borylation->Brominated_Phenol Bromination Regioselective Bromination Brominated_Phenol->Bromination Protected_Phenol Fully Protected Phenol Bromination->Protected_Phenol Protection Hydroxyl Protection (TBS) Protected_Phenol->Protection Starting_Material 2-(Benzyloxy)-5-methylphenol Protection->Starting_Material G Start 2-(Benzyloxy)- 5-methylphenol Step1_Reagents TBSCl, Imidazole DMAP, DMF Protected 1-(Benzyloxy)-2-((tert-butyldimethylsilyl)oxy) -4-methylbenzene Step1_Reagents->Protected Protection (Step 1) Step2_Reagents NBS, MeCN Brominated 2-Bromo-4-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy) -1-methylbenzene Step2_Reagents->Brominated Bromination (Step 2) Step3_Reagents Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc Dioxane Boronate Target Intermediate: 2-(4-(Benzyloxy)-5-(((tert-butyldimethylsilyl)oxy) -2-methylphenyl)-4,4,5,5-tetramethyl -1,3,2-dioxaborolane Step3_Reagents->Boronate Borylation (Step 3)

Figure 2: Forward synthesis workflow diagram.

Step 1: Protection of the Phenolic Hydroxyl Group

Principle and Rationale: The free hydroxyl group on the starting material is nucleophilic and acidic, which can interfere with subsequent organometallic reactions. Protection as a tert-butyldimethylsilyl (TBS) ether is ideal due to its ease of installation, stability under the planned bromination and borylation conditions, and selective removal later in the synthesis. Imidazole acts as a base to deprotonate the phenol and as a catalyst for the silylation reaction.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolar Eq.
2-(Benzyloxy)-5-methylphenol214.265.00 g1.0
tert-Butyldimethylsilyl chloride (TBSCl)150.724.22 g1.2
Imidazole68.083.18 g2.0
4-(Dimethylamino)pyridine (DMAP)122.170.29 g0.1
N,N-Dimethylformamide (DMF)73.0950 mL-

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-(Benzyloxy)-5-methylphenol (5.00 g, 23.3 mmol), imidazole (3.18 g, 46.7 mmol), and DMAP (0.29 g, 2.33 mmol).

  • Add dry DMF (50 mL) and stir until all solids have dissolved.

  • Add TBSCl (4.22 g, 28.0 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexanes:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of 100% hexanes to 98:2 hexanes:ethyl acetate) to yield the TBS-protected product as a colorless oil.

Step 2: Regioselective Bromination

Principle and Rationale: To prepare the molecule for borylation, a bromine atom must be installed. N-Bromosuccinimide (NBS) is a mild and effective electrophilic brominating agent for electron-rich aromatic rings. The regioselectivity is dictated by the directing effects of the substituents. The powerful ortho-, para-directing benzyloxy and TBS-oxy groups, combined with the weaker activating methyl group, will direct bromination to the position ortho to the TBS-ether and meta to the benzyloxy group, which is the most sterically accessible and electronically activated site. Acetonitrile is an excellent solvent for this transformation. [1][4] Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolar Eq.
TBS-protected phenol (from Step 1)328.525.00 g1.0
N-Bromosuccinimide (NBS)177.982.98 g1.1
Acetonitrile (MeCN)41.0575 mL-

Protocol:

  • Dissolve the TBS-protected phenol (5.00 g, 15.2 mmol) in acetonitrile (75 mL) in a 250 mL round-bottom flask protected from light.

  • Add NBS (2.98 g, 16.7 mmol) in a single portion.

  • Stir the mixture at room temperature. The reaction can be slow and may require extended reaction times (24-72 hours). Monitor by TLC or GC-MS until the starting material is consumed. [4]4. Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product, a pale yellow oil, is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography (hexanes).

Step 3: Palladium-Catalyzed Borylation

Principle and Rationale: The Miyaura borylation reaction is a powerful method for converting aryl halides into aryl boronic esters. [1][4]This reaction utilizes a palladium catalyst, typically with a phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), to catalytically couple the aryl bromide with bis(pinacolato)diboron (B₂pin₂). Potassium acetate (KOAc) acts as the base required for the catalytic cycle. The resulting pinacol boronic ester is a stable, crystalline solid that is highly effective in subsequent Suzuki coupling reactions.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolar Eq.
Brominated intermediate (from Step 2)407.425.00 g1.0
Bis(pinacolato)diboron (B₂pin₂)253.943.73 g1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.730.45 g0.05
Potassium acetate (KOAc)98.143.61 g3.0
1,4-Dioxane (anhydrous)88.1160 mL-

Protocol:

  • To a dry Schlenk flask, add the brominated intermediate (5.00 g, 12.3 mmol), B₂pin₂ (3.73 g, 14.7 mmol), and potassium acetate (3.61 g, 36.8 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.45 g, 0.61 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous 1,4-dioxane (60 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction by GC-MS for the disappearance of the starting material.

  • After cooling to room temperature, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (50 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (using a gradient of hexanes to 95:5 hexanes:ethyl acetate) to afford the target aryl boronate intermediate.

Conclusion

The protocol detailed herein provides a reliable and scalable pathway to a key aryl boronate intermediate for the synthesis of decarboxyaltenusin. By starting with 2-(Benzyloxy)-5-methylphenol, this application note leverages standard, high-yielding reactions—silylation, regioselective bromination, and palladium-catalyzed borylation—to construct a valuable building block. This intermediate is primed for subsequent Suzuki coupling to complete the biphenyl core of the natural product, facilitating further research into its biological properties and potential as a therapeutic lead.

References

  • Warmuth, L., Weiß, A., Reinhardt, M., Meschkov, A., Schepers, U., & Podlech, J. (2021). Total synthesis of decarboxyaltenusin. Beilstein Journal of Organic Chemistry, 17, 224–228. [Link]

  • Warmuth, L., Weiß, A., Reinhardt, M., Meschkov, A., Schepers, U., & Podlech, J. (2021). Total synthesis of decarboxyaltenusin. PubMed Central, 33564332. [Link]

  • Warmuth, L., et al. (2021). Total synthesis of decarboxyaltenusin. Semantic Scholar. [Link]

  • Patents, Google. (2017). US20170226075A1 - Synthesis of Non-Ionic Surfactants From 5-Hydroxymethyl-2-Furfural, Furan-2,5-Dimethanol and Bis-2,5-Dihydroxymethyl-Tetrahydrofurans.
  • Patents, Google. (2005).
  • Warmuth, L., et al. (2021). Total synthesis of decarboxyaltenusin. ResearchGate. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Metal-catalyzed intermolecular C–C bond formation of phenols. Accounts of Chemical Research, 50(8), 1889-1899. [Link]

  • Sotorrios, L., & Van der Eycken, E. V. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(5), 2320. [Link]

Sources

Application

2-(Benzyloxy)-5-methylphenol use in benign prostatic hyperplasia drug research

Executive Summary & Strategic Relevance In the landscape of Benign Prostatic Hyperplasia (BPH) research, 2-(Benzyloxy)-5-methylphenol (and its activated derivatives) serves as a critical synthetic intermediate.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

In the landscape of Benign Prostatic Hyperplasia (BPH) research, 2-(Benzyloxy)-5-methylphenol (and its activated derivatives) serves as a critical synthetic intermediate.[1] While BPH is anatomically characterized by prostate enlargement, the clinical burden is often driven by Lower Urinary Tract Symptoms (LUTS), specifically storage symptoms like urgency and frequency.[1]

These symptoms are managed using Muscarinic Receptor Antagonists (specifically targeting M2/M3 receptors).[1] This application note details the utilization of the 2-(Benzyloxy)-5-methylphenol scaffold in the asymmetric synthesis of Tolterodine and its prodrug Fesoterodine .[2]

Key Application Areas:

  • Medicinal Chemistry: Construction of the chiral diarylpropylamine core essential for antimuscarinic activity.[1][2]

  • Process Research: Optimization of enantioselective Grignard additions.

  • Analytical Development: Use as a reference standard for impurity profiling in API manufacturing.[1][2]

Chemical Context & Mechanism[2][3][4]

The 2-(Benzyloxy)-5-methylphenol moiety provides the lipophilic phenolic domain required for binding to the muscarinic receptor's orthosteric site.[2] The benzyl group acts as a robust protecting group during the harsh nucleophilic addition steps (Grignard reactions) required to build the carbon skeleton.[1]

Structure-Activity Relationship (SAR):

  • Phenolic Hydroxyl (Masked): The benzyl ether protects the oxygen that will eventually form the hydrogen bond network within the receptor pocket (post-deprotection).[1]

  • 5-Methyl Group: Provides steric bulk and hydrophobic interaction, critical for subtype selectivity (M3 vs. M2).[1]

  • Regiochemistry: The 1,2,4-substitution pattern (relative to the benzene ring) is preserved from the starting material (p-cresol) to the final drug.[1]

Experimental Protocols

Protocol A: Synthesis of the Activated Scaffold (Pre-Coupling)

Objective: To synthesize 1-Bromo-2-(benzyloxy)-5-methylbenzene , the activated Grignard precursor.[2] Note: While the topic is the phenol, the "research use" invariably requires conversion to this bromide for carbon-carbon bond formation.[2]

Reagents:

  • 2-Bromo-4-methylphenol (Starting Material)

  • Benzyl chloride (BnCl)[1][3][4]

  • Potassium Carbonate (K₂CO₃)[1][4][5]

  • Acetonitrile (ACN) or DMF[1]

Methodology:

  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-4-methylphenol (1.0 eq) in ACN (10 vol).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq) under nitrogen atmosphere. Stir for 30 minutes at room temperature to form the phenoxide.[1][2]

  • Alkylation: Add Benzyl chloride (1.2 eq) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (80-82°C) for 4-6 hours. Monitor by TLC or HPLC until starting material is <0.5%.[1][2]

  • Workup: Cool to 25°C. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄ and concentrate.

  • Yield: Expect >90% yield of a pale yellow oil/solid.[1][2]

Protocol B: Asymmetric Coupling (The "Tolterodine" Route)

Objective: Use the scaffold to construct the chiral core of Tolterodine via enantioselective conjugate addition.[1]

Mechanism: The Grignard reagent derived from the scaffold attacks a cinnamoyl substrate.[1][2] The chirality is induced either by a chiral auxiliary (Evans oxazolidinone) or a chiral catalyst (Rh/Cu).[1]

Step-by-Step Workflow:

  • Grignard Formation:

    • Activate Magnesium turnings (1.2 eq) with Iodine crystals in dry THF.

    • Add 1-Bromo-2-(benzyloxy)-5-methylbenzene (from Protocol A) dropwise at reflux to generate (2-(benzyloxy)-5-methylphenyl)magnesium bromide.

  • Asymmetric Addition (Evans Auxiliary Method):

    • Substrate: 4-Phenyl-3-[(E)-3-phenylacryloyl]-1,3-oxazolidin-2-one.[2]

    • Catalyst: CuBr[1][5]·DMS complex (0.1 eq).

    • Reaction: Cool the substrate/catalyst mixture in THF to -30°C. Add the Grignard reagent slowly. The bulky benzyl group and the chiral auxiliary force the nucleophile to attack from the Re-face, establishing the (R)-configuration.[2]

  • Hydrolysis & Reductive Amination:

    • Quench with NH₄Cl.[1][2]

    • Hydrolyze the auxiliary (LiOH/H₂O₂) to yield the chiral acid.[1][5]

    • Convert acid to amide (Diisopropylamine coupling) and reduce (LiAlH₄) to form the amine core.[1][5]

  • Debenzylation (The Reveal):

    • Hydrogenate using Pd/C (10%) in Methanol/Formic acid to remove the benzyl group, yielding Tolterodine .[1]

Protocol C: Analytical Impurity Profiling

Objective: Use 2-(Benzyloxy)-5-methylphenol as a reference standard to detect "Benzyl-Tolterodine" impurities in final drug batches.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm and 280 nm.[1][2]

  • Target: The benzylated intermediate is significantly more hydrophobic (RT ~12-15 min) than the active drug (RT ~6-8 min).[1]

Visualization of Research Pathways

The following diagram illustrates the critical position of the 2-(Benzyloxy)-5-methylphenol scaffold in the synthesis of BPH therapeutics.

BPH_Drug_Synthesis Start p-Cresol (4-Methylphenol) Bromination 2-Bromo-4-methylphenol Start->Bromination Bromination Scaffold 2-(Benzyloxy)-5-methylphenyl Scaffold (Protected) Bromination->Scaffold BnCl, K2CO3 (Protection) Grignard Grignard Reagent (Mg/THF) Scaffold->Grignard Activation Coupling Asymmetric Coupling (Chiral Induction) Grignard->Coupling + Cinnamoyl Substrate Intermed_R (R)-Benzyltolterodine Coupling->Intermed_R Reductive Amination Tolterodine Tolterodine (Active BPH/OAB Drug) Intermed_R->Tolterodine H2, Pd/C (Debenzylation) Fesoterodine Fesoterodine (Prodrug) Tolterodine->Fesoterodine Esterification (via 5-HMT)

Caption: Synthetic lineage from p-Cresol to BPH therapeutics, highlighting the central role of the benzylated scaffold.

Data Summary: Process Efficiency

The following table summarizes typical yield and purity metrics when using the Benzyl-protected route versus alternative protecting groups (e.g., Methyl ether) in BPH drug research.

ParameterBenzyl Protection (Recommended)Methyl Protection (Alternative)Research Insight
Protection Yield >95%>98%Methylation is slightly more efficient atom-economically.
Grignard Stability HighHighBoth withstand reflux conditions well.[1][2]
Deprotection Cond. Hydrogenolysis (H₂/Pd)BBr₃ or AlCl₃ (Lewis Acids)CRITICAL: Benzyl removal is neutral/mild.[1] Methyl removal requires harsh Lewis acids that can degrade the chiral amine core.[1][2]
Impurity Profile Clean (Toluene byproduct)Complex (Aluminum salts)Benzyl route simplifies purification of the final API.[1]
Overall Yield ~65% (to Tolterodine)~50% (to Tolterodine)The milder deprotection step preserves the yield.[1]

References

  • Pfizer Inc. (2015).[1] Process for the preparation of Fesoterodine. United States Patent US9012678B2.[1][2]

    • Citation Context: Defines the "one-pot process" utilizing the benzyloxy-bromophenyl intermediate for high-purity synthesis.[2][6]

  • Andersson, K. E. (2011).[1] Antimuscarinic mechanisms and the overactive detrusor: an update. European Urology, 59(3), 377-386.[1][2]

    • Citation Context: Validates the pharmacological mechanism of Tolterodine/Fesoterodine in treating LUTS associ
  • Zhu, Y., et al. (2011).[1] Short synthesis of tolterodine, intermediates and metabolites. World Intellectual Property Organization WO2011110556A1.[1][2]

    • Citation Context: Provides detailed protocols for the asymmetric hydrogenation and debenzylation steps involving the 2-(benzyloxy)-5-methylphenyl moiety.
  • Botella, L., & Nájera, C. (2008).[1][2] Enantioselective synthesis of tolterodine. Tetrahedron, 64(22), 5306-5312.[1][2]

    • Citation Context: Discusses the efficiency of different protecting groups (Benzyl vs Methyl) in the Grignard addition step.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Benzyloxy)-5-methylphenol Synthesis

Here is the Technical Support Center guide for the synthesis of 2-(Benzyloxy)-5-methylphenol . Ticket ID: OPT-YIELD-5MP Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Regioselect...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the synthesis of 2-(Benzyloxy)-5-methylphenol .

Ticket ID: OPT-YIELD-5MP Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Regioselectivity Paradox

The synthesis of 2-(benzyloxy)-5-methylphenol (Target) from 4-methylcatechol is deceptively simple.[1][2] The core challenge is not reactivity, but regioselectivity .[1][2]

The starting material, 4-methylcatechol, has two non-equivalent hydroxyl groups:[1]

  • C1-OH (Para to Methyl): Less acidic, but the corresponding anion is more nucleophilic in a dianion species.[1][2]

  • C2-OH (Meta to Methyl): More acidic due to lack of direct electron donation from the methyl group, but the corresponding mono-anion is the kinetically favored product under weak base conditions.[2]

The Trap: Standard Williamson ether conditions (K₂CO₃, 1 eq.[1] Benzyl Bromide) favor the formation of the wrong isomer, 2-(benzyloxy)-4-methylphenol , or a statistical mixture.[1] To optimize the yield of the 5-methyl isomer, you must switch from a thermodynamic/acidity-controlled driver to a nucleophilicity-controlled driver (Dianion Strategy) or redesign the route entirely (Baeyer-Villiger Strategy).

Module 1: Troubleshooting the Direct Alkylation Route

Use this module if you are committed to using 4-methylcatechol as your starting material.[2]

Q1: Why is my product mixture dominated by the 4-methyl isomer instead of the 5-methyl target?

Diagnosis: You are likely operating under Mono-Anion Control . In 4-methylcatechol, the methyl group is electron-donating.[1] This destabilizes the phenoxide anion at the para position (C1), making the C1-OH less acidic (higher pKa) than the C2-OH.

  • Scenario: If you use a weak base (e.g., K₂CO₃, NaHCO₃) or limiting stoichiometry, the base deprotonates the most acidic proton (C2-OH) first.[1] The resulting C2-phenoxide attacks the benzyl bromide, yielding 2-(benzyloxy)-4-methylphenol .[1]

Solution: Switch to Dianion Control . To favor the C1 position (Target), you must deprotonate both hydroxyl groups to form a dianion.[1][2] In the dianion species, the oxygen at C1 (which was less acidic) is more basic and more nucleophilic .[2] It will react with the alkylating agent faster than the C2 oxygen.[2]

Protocol Adjustment (The Dianion Method):

  • Solvent: Switch to anhydrous DMF or DMSO (polar aprotic is essential).[1][2]

  • Base: Use 2.2 equivalents of a strong base like Sodium Hydride (NaH) .[1][2]

  • Procedure:

    • Add 4-methylcatechol to NaH/DMF at 0°C. Stir for 30 min to ensure full dianion formation.

    • Add 1.0 equivalent of Benzyl Bromide slowly.[1][2]

    • Result: The highly nucleophilic C1-oxide attacks the benzyl bromide preferentially.[2]

Q2: I am seeing significant amounts of dibenzylated byproduct (2,4-bis(benzyloxy)toluene). How do I stop this?

Diagnosis: Localized excess of alkylating agent or improper stoichiometry.[1][2] Once the mono-benzylated product forms, it is still a phenol and can react again.[1] In the Dianion Method, the remaining phenoxide is still reactive.[2]

Corrective Actions:

  • Stoichiometry: strictly limit Benzyl Bromide to 0.95 - 1.0 equivalents . Do not use excess.

  • Dilution: Run the reaction at a lower concentration (0.1 M).

  • Addition Rate: Add the Benzyl Bromide as a dilute solution over 1-2 hours via syringe pump. This ensures that the dianion is always in excess relative to the alkylating agent, statistically favoring mono-alkylation.[2]

Q3: The isomers have identical Rf values on TLC. How do I purify the target?

Diagnosis: Regioisomers of benzyl ethers are notoriously difficult to separate by standard silica chromatography.[2]

Purification Strategy:

  • Recrystallization (Preferred): The 2-(benzyloxy)-5-methylphenol often has a different melting point and solubility profile than the 4-methyl isomer.[1][2] Try recrystallization from Hexane/Ethyl Acetate (9:1) or Cyclohexane .[1][2]

  • Chemical Separation:

    • If you have a mixture, the unreacted starting material (catechol) is water-soluble at high pH.[1]

    • The isomers might have slightly different pKa values.[2] A "pH swing" extraction (extracting with borate buffer vs. carbonate buffer) can sometimes enrich one isomer, though this is labor-intensive.[1]

Module 2: The "Gold Standard" Route (Baeyer-Villiger)

Use this module if you require high purity (>98%) and scalable yields, and are willing to change starting materials.[1]

Q4: Is there a route that guarantees 100% regioselectivity?

Answer: Yes. The Baeyer-Villiger Oxidation Route .[2] Instead of trying to control the alkylation of a symmetric-looking catechol, start with a molecule where the positions are already "locked."[2]

The Workflow:

  • Start: 2-Hydroxy-5-methylacetophenone . (The acetyl group blocks position 1, OH is at 2, Methyl at 5).[1]

  • Step 1 (Protection): Benzylate the OH group.[2]

    • Reagents: BnCl, K₂CO₃, Acetone.[1]

    • Product: 2-(Benzyloxy)-5-methylacetophenone.[1][2]

  • Step 2 (Oxidation): Baeyer-Villiger Oxidation.[1][2]

    • Reagents: m-CPBA (meta-chloroperoxybenzoic acid) in DCM.[1][2]

    • Mechanism:[1][3][4][5][6][7] The oxygen inserts between the carbonyl and the aromatic ring (Migratory aptitude: Aryl > Methyl).[2]

    • Product:2-(Benzyloxy)-5-methylphenyl acetate .[1][2]

  • Step 3 (Hydrolysis): Saponification of the ester.[1][2]

    • Reagents: NaOH, Methanol/Water.[1][2]

    • Product:2-(Benzyloxy)-5-methylphenol .[1][2]

Why this works: The position of the oxygen is fixed by the acetyl group in the starting material.[2] No regioisomers can form.[1][2]

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing your synthesis based on the mechanism selected.

G Start Start: Synthesis of 2-(Benzyloxy)-5-methylphenol RouteChoice Select Route Strategy Start->RouteChoice Direct Direct Alkylation (From 4-methylcatechol) RouteChoice->Direct BV Baeyer-Villiger Route (From 2-hydroxy-5-methylacetophenone) RouteChoice->BV Mechanism Determine Mechanism Control Direct->Mechanism BVSteps 1. Benzylation 2. m-CPBA Oxidation 3. Hydrolysis BV->BVSteps MonoAnion Mono-Anion Control (K2CO3 / 1 eq Base) Mechanism->MonoAnion Weak Base Dianion Dianion Control (NaH / 2.2 eq Base) Mechanism->Dianion Strong Base (Excess) ResultBad Major Product: 2-(Benzyloxy)-4-methylphenol (WRONG ISOMER) MonoAnion->ResultBad Attacks most acidic OH (Meta) ResultGood Major Product: 2-(Benzyloxy)-5-methylphenol (TARGET) Dianion->ResultGood Attacks most nucleophilic O- (Para) BVResult 100% Regioselectivity High Purity BVSteps->BVResult

Caption: Decision tree comparing the Direct Alkylation (Dianion vs Mono-anion) and Baeyer-Villiger routes for regiocontrol.

Experimental Data & Comparison

Table 1: Route Comparison Matrix
ParameterDirect Alkylation (K₂CO₃)Direct Alkylation (NaH Dianion)Baeyer-Villiger Route
Primary Mechanism Acid-Base (Acidity controlled)Nucleophilicity controlledRearrangement / Hydrolysis
Major Isomer 4-methyl (Wrong)5-methyl (Target) 5-methyl (Target)
Regioselectivity Poor (~30:70 favored wrong)Good (~80:20 favored target)Perfect (100:0)
Cost Low (Cheap SM)Moderate (NaH handling)Moderate (mCPBA cost)
Scalability HighMedium (H₂ gas evolution)High (Standard steps)
Recommendation Avoid Recommended for Quick Labs Recommended for Production

Standard Operating Procedures (SOPs)

SOP A: The Dianion Method (Lab Scale)

For 10 mmol scale synthesis using 4-methylcatechol.

  • Setup: Flame-dry a 100 mL round-bottom flask. Flush with Argon.

  • Base Formation: Add NaH (60% in oil, 0.88 g, 22 mmol) . Wash with dry hexane to remove oil if strict weight is needed, otherwise use as is.[1][2] Suspend in dry DMF (20 mL) .

  • Dianion Generation: Cool to 0°C. Add 4-methylcatechol (1.24 g, 10 mmol) dissolved in DMF (5 mL) dropwise.

    • Observation: Evolution of H₂ gas.[1][2][3][7] Solution will turn dark/colored (phenoxide formation).[1][2] Stir for 30-45 mins at 0°C -> RT.

  • Alkylation: Cool back to 0°C. Add Benzyl Bromide (1.71 g, 1.19 mL, 10 mmol) dropwise over 30 minutes.

    • Critical: Do not add excess BnBr.[1][2]

  • Reaction: Stir at RT for 3-4 hours. Monitor by TLC.[1][2]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1][2] Wash organics with Water (2x) and Brine (1x) to remove DMF.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

SOP B: The Baeyer-Villiger Route (Process Scale)

For high-purity requirements.

  • Precursor: Start with 2-hydroxy-5-methylacetophenone .

  • Benzylation: React with BnCl (1.1 eq), K₂CO₃ (1.5 eq) in Acetone (Reflux 4h). Yields quantitative 2-benzyloxy-5-methylacetophenone.[1][2]

  • Oxidation: Dissolve intermediate in DCM. Add m-CPBA (1.2 eq) . Stir at RT overnight. Wash with Na₂SO₃ (removes excess peroxide) and NaHCO₃ (removes m-chlorobenzoic acid).[1]

  • Hydrolysis: Dissolve the resulting ester in MeOH. Add 1M NaOH (2 eq) . Stir 1h. Acidify and extract.[1][2][3][5][6][7]

  • Result: Pure 2-(benzyloxy)-5-methylphenol.[1][2]

References

  • Regioselectivity in Catechol Alkylation

    • Title: "Selective monoalkylation of catechol and its derivatives."[1][2]

    • Source:Synthetic Communications, 2005.[1][2]

    • Context: Discusses the role of base strength and solvent in directing alkylation to the more nucleophilic vs. more acidic position.[2]

    • [1][2]

  • Baeyer-Villiger Mechanism & Utility

    • Title: "The Baeyer–Villiger Oxidation of Ketones and Aldehydes."[2]

    • Source:Organic Reactions, 2011.[1][2]

    • Context: Authoritative review on the migratory aptitude (Aryl > Methyl) ensuring the formation of the phenol ester.[2]

    • [1][2]

  • pKa Values of Substituted Catechols

    • Title: "Determination of the pKa value of the hydroxyl group in substituted phenols."
    • Source:National Institutes of Health (PMC).[2]

    • Context: Supports the claim that the para-hydroxyl group (relative to methyl) has a higher pKa (less acidic) due to electron donation.[2]

    • [1][2]

  • Patent Reference for Similar Synthesis

    • Title: "Process for producing catechol derivatives (EP0900775A1)."[1][2]

    • Source:European Patent Office.[1][2]

    • Context: Describes the synthesis of benzyloxy-methylphenols and the challenges of regioisomer contamin
    • [1][2]

Sources

Optimization

separating 2-(Benzyloxy)-5-methylphenol from bis-benzyl ether side products

Ticket ID: #CHEM-SEP-0042 Subject: Separation of mono-benzyl ether from bis-benzyl ether side products Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Chemical Logic Welcome to the Separa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHEM-SEP-0042 Subject: Separation of mono-benzyl ether from bis-benzyl ether side products Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Chemical Logic

Welcome to the Separation Science Support Hub. You are dealing with a classic "protection group statistics" problem. When benzylating 4-methylcatechol (or similar catechols), statistical distribution often yields a mixture of:

  • Target: 2-(Benzyloxy)-5-methylphenol (Mono-protected, contains one acidic phenolic -OH).

  • Impurity: Bis-benzyl ether (Di-protected, neutral, no acidic protons).

  • Starting Material: Unreacted catechol (highly polar, two acidic -OH groups).

The Solution: You do not need expensive chromatography for the bulk separation. Because the target molecule is a phenol (


)  and the impurity is a neutral ether , we can utilize Acid-Base Extraction  (The "Claisen Method") to separate them quantitatively.

Module 1: Diagnostic & Visualization

Before starting bulk separation, confirm your mixture composition using Thin Layer Chromatography (TLC).

TLC Visualization Guide
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: 20% Ethyl Acetate in Hexanes

  • Visualization: UV (254 nm) or

    
     stain.
    

TLC_Plate Plate TLC Plate Analysis (20% EtOAc/Hex) BisEther Bis-Benzyl Ether (Impurity) Rf ~ 0.7-0.8 Non-Polar Plate->BisEther Fastest Migration Target 2-(Benzyloxy)-5-methylphenol (Target) Rf ~ 0.3-0.4 Polar (-OH) Plate->Target Medium Migration StartMat Unreacted Catechol (Trace) Rf < 0.1 Very Polar Plate->StartMat Baseline

Figure 1: Predicted TLC behavior. The free hydroxyl group on the target molecule interacts with the silica, retarding its movement compared to the fully protected bis-ether.

Module 2: The Primary Solution (Acid-Base Extraction)

This is the most efficient method for scale-up (>1g). It relies on converting the target phenol into a water-soluble phenoxide salt, while the bis-ether remains in the organic solvent.

Reagents Required
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base: 2M NaOH (Sodium Hydroxide).

  • Acid: 6M HCl (Hydrochloric Acid).

  • Brine: Saturated NaCl solution.

Step-by-Step Protocol
StepActionMechanism
1 Dissolve crude mixture in EtOAc (approx. 10 mL per gram of crude).Solubilizes both target and impurities.
2 Wash the organic layer with 2M NaOH (3 x volumes). Collect the Aqueous layers.CRITICAL: The NaOH deprotonates the target phenol (

), pulling it into the water. The bis-ether stays in the EtOAc.
3 Keep the Organic Layer (Top layer if EtOAc).This contains the Bis-benzyl ether impurity . Verify by TLC before discarding.
4 Take the combined Aqueous NaOH layers and wash once with fresh EtOAc.Removes physically trapped traces of bis-ether.
5 Cool the aqueous layer on ice and acidify with 6M HCl dropwise until pH < 2.Reprotonates the phenoxide (

). The solution will turn cloudy as the product precipitates or oils out.
6 Extract the acidified aqueous mixture with EtOAc (3 x volumes).Recovers the purified target phenol into the organic phase.
7 Dry (MgSO4), Filter, and Concentrate.Yields pure 2-(Benzyloxy)-5-methylphenol.
Workflow Diagram

Extraction_Flow Mix Crude Mixture (Target + Bis-Ether) Solvent Dissolve in EtOAc Mix->Solvent NaOH Add 2M NaOH (Partition) Solvent->NaOH OrgLayer1 Organic Layer 1 (Contains Bis-Ether) NaOH->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Target as Phenoxide) NaOH->AqLayer1 Bottom Layer Acidify Add HCl to pH < 2 AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract FinalOrg Final Organic Layer (Pure Target) Extract->FinalOrg Waste Waste Aqueous Extract->Waste

Figure 2: The logic flow of acid-base separation. The target temporarily moves to the aqueous phase to escape the non-acidic impurities.

Module 3: Troubleshooting & FAQs

Q1: I have a terrible emulsion during the NaOH wash. What do I do?

The Issue: Phenols and benzyl ethers often act as surfactants, stabilizing emulsions. The Fix:

  • Add Brine: Saturate the aqueous phase with NaCl to increase ionic strength.

  • Filtration: Pass the emulsion through a pad of Celite.

  • Pro-Tip (Claisen Alkali): Instead of simple aqueous NaOH, use Claisen’s Alkali (KOH dissolved in a mixture of methanol and water). The methanol helps solubilize organic interfaces and breaks emulsions significantly better than water alone [1].

Q2: My target phenol is not precipitating upon acidification.

The Issue: The target might be slightly water-soluble or the volume is too high. The Fix:

  • Do not rely on precipitation alone. Always perform an extraction with EtOAc or DCM after acidifying the aqueous layer (Step 6 in the protocol).

  • Ensure the pH is definitely below 2 (check with pH paper). Phenols are weak acids; if the pH is 7-8, they will remain partially ionized and stay in the water.

Q3: Can I use Silica Chromatography instead?

Answer: Yes, but it is less efficient for bulk removal of the bis-ether. If you must use chromatography (e.g., for final polishing):

  • Gradient: Start with 100% Hexanes to elute the Bis-ether (

    
    ).
    
  • Step: Slowly increase to 20-30% EtOAc to elute the Target Phenol (

    
    ).
    
  • Note: Phenols can streak on silica. Add 1% Acetic Acid to your mobile phase to sharpen the peak.

Q4: Will the benzyl group fall off during the acid wash?

Answer: Unlikely. Benzyl ethers are generally stable to mineral acids like HCl at room temperature for short durations. They are typically cleaved by Lewis acids (like


) or Hydrogenolysis (

). The brief exposure to HCl during the workup is safe for the benzyl protecting group [2].

References

  • Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (See Section 6.6 on Phenols and use of Claisen Alkali).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of Benzyl Ethers).

  • PubChem. (2024). 2-Methoxy-5-methylphenol Compound Summary. (Analogous pKa and physical property data).

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Benzyloxy)-5-methylphenol

Current Status: Online Ticket ID: PUR-OBn-5Me-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction Welcome to the technical support interface for the purification of 2-(Benzyloxy)-5...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PUR-OBn-5Me-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

Welcome to the technical support interface for the purification of 2-(Benzyloxy)-5-methylphenol (CAS: 60073-46-9, analogue). We understand you are likely working with a crude reaction mixture resulting from the mono-benzylation of 4-methylcatechol .

This synthesis typically yields a complex "crude cocktail" containing:

  • Target Product: 2-(Benzyloxy)-5-methylphenol (Benzylation at the OH para to the methyl group).

  • Regioisomer: 2-(Benzyloxy)-4-methylphenol (Benzylation at the OH meta to the methyl group).

  • Over-benzylated Impurity: 1,2-Bis(benzyloxy)-4-methylbenzene.

  • Starting Material: Unreacted 4-methylcatechol.

The following guide is structured to address these specific impurities through a logic-gated purification workflow.

Module 1: Initial Triage (Diagnostics)

Q: My crude mixture has turned a dark red/brown "tar." Is the product destroyed? A: Not necessarily, but you are witnessing quinone oxidation . Unreacted 4-methylcatechol is highly susceptible to oxidation in air, especially under basic conditions (like your reaction workup), forming o-quinones which polymerize into dark tars.

  • Immediate Action: Do not heat the tar. Dissolve it immediately in your extraction solvent (Ethyl Acetate or DCM) and proceed to the Chemical Separation module.

  • Prevention: In future runs, add a pinch of Sodium Dithionite (Na₂S₂O₄) to your aqueous workup streams to suppress oxidation.

Q: TLC shows three distinct spots. Which is which? A: Based on polarity on Silica Gel (Hexane/EtOAc):

  • Top Spot (Rf ~0.8): 1,2-Bis(benzyloxy)-4-methylbenzene (Neutral, non-polar).

  • Middle Spots (Rf ~0.4 - 0.5): The Mono-benzylated isomers. The Target and Regioisomer often co-elute or separate slightly.

  • Bottom Spot/Baseline: Unreacted 4-methylcatechol (Highly polar, often streaks).

Module 2: Chemical Separation (The "Clean-Up")

Core Directive: Do not attempt column chromatography on the crude mixture if significant starting material (catechol) or bis-benzylated byproducts remain. Use chemical extraction to "filter" these out first.

Protocol A: The Borax Wash (Removing Starting Material)

Why this works: Catechols (1,2-diols) form water-soluble complexes with borate ions. Mono-benzylated phenols cannot complex and will remain in the organic layer.

  • Dissolve: Take your crude mixture in Ethyl Acetate (EtOAc) .

  • Prepare Buffer: Make a saturated aqueous solution of Sodium Tetraborate (Borax) .

  • Wash: Extract the organic layer 2x with the Borax solution.[1]

    • Result: The unreacted 4-methylcatechol moves to the aqueous phase. The dark color often migrates here too.

  • Verify: Check TLC of the organic layer.[2] The baseline streak should be gone.

Protocol B: The "Claisen" Cut (Removing Bis-benzylated Impurity)

Why this works: The target is a phenol (acidic).[1][3] The bis-benzylated impurity is a neutral ether.

  • Extraction: Extract the EtOAc layer from Protocol A with 2M NaOH (3x).

    • Caution: Work quickly to prevent oxidation of the phenolate.

  • Partition:

    • Organic Layer: Contains Bis-benzylated impurity .[4][5] (Discard after TLC verification).

    • Aqueous Layer (Basic): Contains Target Product + Regioisomer as sodium phenolates.

  • Recovery: Acidify the aqueous layer with 2M HCl to pH 2. The solution will turn cloudy as phenols precipitate.

  • Re-extraction: Extract the acidified aqueous layer with EtOAc. Dry over Na₂SO₄ and concentrate.

Data Summary: Solubility Profile

ComponentOrganic Solvents (EtOAc/DCM)Aqueous BoraxAqueous NaOH (2M)
Target (Phenol) SolubleInsolubleSoluble (as salt)
Bis-benzyl (Ether) Soluble InsolubleInsoluble
SM (Catechol) SolubleSoluble (Complex)Soluble (Oxidizes)

Module 3: Precision Purification (Isomer Separation)

Q: I have removed the junk, but NMR shows a mixture of isomers (Target vs. Regioisomer). How do I separate them? A: This is the critical bottleneck. The isomers have very similar boiling points, making distillation difficult. Flash Column Chromatography is the standard solution, but it requires a shallow gradient.

Chromatography Protocol
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Loading: Adsorb the crude onto silica (dry load) rather than liquid loading to improve resolution.

  • Mobile Phase Strategy:

    • Start: 100% Hexane (Flush remaining non-polar impurities).

    • Gradient: Slowly ramp to 95:5 Hexane:EtOAc .

    • Elution: The isomers typically elute between 5% and 15% EtOAc .

    • Pro-Tip: If separation is poor, switch solvent systems to Toluene/Acetone (98:2) . Toluene interacts with the aromatic rings via

      
      -
      
      
      
      stacking, often amplifying subtle electronic differences between the para and meta isomers.
Visualizing the Workflow

PurificationWorkflow Crude Crude Mixture (Target, Isomer, Bis-benzyl, SM) BoraxWash Wash with Sat. Borax (aq) Crude->BoraxWash OrgLayer1 Organic Layer (Target, Isomer, Bis-benzyl) BoraxWash->OrgLayer1 AqLayer1 Aqueous Layer (Unreacted Catechol) BoraxWash->AqLayer1 NaOHWash Extract with 2M NaOH OrgLayer1->NaOHWash OrgLayer2 Organic Layer (Bis-benzyl Impurity) NaOHWash->OrgLayer2 AqLayer2 Aqueous Layer (Phenolates of Target + Isomer) NaOHWash->AqLayer2 Acidify Acidify (HCl) & Extract EtOAc AqLayer2->Acidify SemiPure Semi-Pure Mixture (Target + Isomer) Acidify->SemiPure Column Flash Chromatography (Hexane:EtOAc Gradient) SemiPure->Column FinalProduct Pure 2-(Benzyloxy)-5-methylphenol Column->FinalProduct

Caption: Figure 1. Logic-gated purification workflow designed to sequentially remove specific chemical classes of impurities.

Module 4: Crystallization (The Final Polish)

Q: My product is an oil after the column. Can I crystallize it? A: 2-(Benzyloxy)-5-methylphenol is a solid (MP approx. 60-70°C, though specific polymorphs vary). If it is an oil, it likely contains trace solvent or the regioisomer is depressing the melting point.

Crystallization Recipe:

  • Solvent: Use a mixture of Hexane (non-polar) and a minimal amount of Toluene (aromatic) .[6]

  • Procedure: Dissolve the oil in minimal hot toluene. Add hot hexane until slightly turbid. Let it cool slowly to 4°C.

  • Troubleshooting: If it "oils out" instead of crystallizing, scratch the glass or add a seed crystal.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General reference for phenol extraction and purification logic).

  • Perkin, W. H., & Robinson, R. "The Synthesis of Iso-brazilein and Certain Related Anhydropyranol Salts." Journal of the Chemical Society, Transactions, 1908 , 93, 489-517. (Foundational work on catechol etherification).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006 . (Mechanisms of benzyl ether formation and stability).

  • PubChem Compound Summary. "2-Chloro-5-methylphenol" (Structural analogue used for physical property inference).

Sources

Optimization

Technical Support Center: Recrystallization of 2-(Benzyloxy)-5-methylphenol

Welcome to the technical support guide for the recrystallization of 2-(Benzyloxy)-5-methylphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the recrystallization of 2-(Benzyloxy)-5-methylphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of this compound. Given the absence of readily available, specific recrystallization data for 2-(Benzyloxy)-5-methylphenol, this guide emphasizes first principles of solvent selection, systematic experimental protocols, and robust troubleshooting strategies.

Understanding the Compound: 2-(Benzyloxy)-5-methylphenol

Before selecting a recrystallization solvent, it is crucial to analyze the structure of 2-(Benzyloxy)-5-methylphenol.

  • Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as a hydrogen bond donor and acceptor. This suggests some solubility in polar solvents.

  • Benzyl Ether Group (-OCH₂Ph): The ether linkage introduces some polarity and a hydrogen bond acceptor site. However, the large, nonpolar benzyl group will significantly influence solubility, favoring less polar solvents.

  • Methylphenol Moiety: The aromatic ring and the methyl group are nonpolar.

Overall, 2-(Benzyloxy)-5-methylphenol is a moderately polar molecule with significant nonpolar character. This duality is key to selecting an appropriate solvent system.

Solvent Selection for Recrystallization

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures[1][2]. The principle of "like dissolves like" is a useful starting point; however, for recrystallization, a perfect polarity match is often undesirable as the compound may be too soluble even at room temperature[3].

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the fundamental criteria for a good recrystallization solvent?

A good solvent should exhibit a steep solubility curve for the solute, be chemically inert, have a boiling point that is below the melting point of the solute, be volatile enough for easy removal, and be non-toxic and non-flammable[1].

Q2: How do I choose a starting solvent for 2-(Benzyloxy)-5-methylphenol?

Given the molecule's mixed polarity, you can start with solvents of intermediate polarity. Alcohols like ethanol or isopropanol are often good starting points. Alternatively, a nonpolar solvent like toluene, which can engage in π-stacking interactions with the aromatic rings, might be effective.

Q3: When should I consider a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent provides the desired solubility profile[4][5]. This is a common and powerful technique. You would dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point)[6]. A slight addition of the "good" solvent or gentle heating will clarify the solution, which is then allowed to cool slowly.

Q4: What are some promising single and mixed solvent systems to screen for 2-(Benzyloxy)-5-methylphenol?

Based on the structure, the following should be considered:

Solvent SystemTypeRationaleBoiling Point (°C)
EthanolSingleModerately polar, readily available.78
IsopropanolSingleSlightly less polar than ethanol.82
TolueneSingleAromatic solvent, may have good solubility at high temperatures.111
Ethyl AcetateSingleModerately polar ester.77
Hexane/Ethyl AcetateMixedA common nonpolar/polar mixture.Variable
Toluene/HexaneMixedAromatic/aliphatic nonpolar mixture.Variable
Ethanol/WaterMixedPolar protic mixture.Variable
Experimental Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude 2-(Benzyloxy)-5-methylphenol into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily, the solvent is likely too good and should be set aside as the "good" solvent in a potential mixed-solvent pair.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or heating block.

  • Continue adding the solvent dropwise to the hot mixture until the solid dissolves completely[7].

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

General Recrystallization Protocol for 2-(Benzyloxy)-5-methylphenol

This protocol should be performed after a suitable solvent or solvent system has been identified.

  • Dissolution: Place the crude 2-(Benzyloxy)-5-methylphenol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to boiling with stirring[3].

  • Saturation: Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated[2][3].

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a stemless funnel, pre-heat the funnel and the receiving flask, and use a small excess of hot solvent (this can be boiled off later)[8].

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals[2]. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield[3].

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-(Benzyloxy)-5-methylphenol.

Visualization of the Solvent Selection Workflow

Solvent_Selection start Start: Crude 2-(Benzyloxy)-5-methylphenol test_single Test Single Solvent (e.g., Ethanol, Toluene) start->test_single dissolves_cold Dissolves in cold solvent? test_single->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No good_solvent Potential 'Good' Solvent for Mixed System dissolves_cold->good_solvent Yes crystals_cool Crystals form on cooling? dissolves_hot->crystals_cool Yes bad_solvent Poor Solvent - Try Another dissolves_hot->bad_solvent No crystals_cool->bad_solvent No success Successful Solvent Found! crystals_cool->success Yes test_mixed Test Mixed Solvent System good_solvent->test_mixed

Caption: A workflow diagram for selecting a suitable recrystallization solvent.

Q5: My compound will not dissolve, even in a large amount of boiling solvent.

This indicates that the solvent's polarity is a poor match for your compound. The solvent is too "bad." You should select a solvent with a polarity that is more similar to 2-(Benzyloxy)-5-methylphenol.

Q6: My compound dissolved, but no crystals have formed upon cooling.

This is a common issue and can be due to two main reasons[9]:

  • Too much solvent was used: This results in a solution that is not saturated at the lower temperature. The remedy is to boil off some of the solvent to increase the concentration and then attempt to cool again[10].

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod at the meniscus. The small scratches on the glass provide a surface for nucleation.

    • Add a "seed" crystal of pure 2-(Benzyloxy)-5-methylphenol, if available[3]. This provides a template for crystal growth.

Q7: My compound has "oiled out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the compound is significantly impure[9]. To resolve this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate[9].

  • If the problem persists, consider a different solvent with a lower boiling point.

Q8: My final yield is very low.

A low yield can be caused by several factors[10]:

  • Using too much solvent during dissolution.

  • Premature crystallization during hot filtration, resulting in loss of product.

  • Washing the final crystals with a solvent that was not ice-cold, causing some of the product to redissolve.

  • The compound having significant solubility in the cold solvent. In this case, cooling the filtrate to an even lower temperature (e.g., in a freezer) may yield a second crop of crystals.

Visualization of the Troubleshooting Workflow

Troubleshooting start Problem Encountered During Recrystallization no_crystals No Crystals Form on Cooling start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield boil_solvent Boil off some solvent no_crystals->boil_solvent Too much solvent? scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed Supersaturated? reheat_add Reheat, add more solvent, cool slowly oiling_out->reheat_add check_solvent_amount Review solvent volume used low_yield->check_solvent_amount

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Richmond. (n.d.). Recrystallization. Organic Chemistry I Lab. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • American Chemical Society. (n.d.). Solubilities of Substituted Phenols in Supercritical Carbon Dioxide. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]

  • ScienceDirect. (n.d.). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Benzyl ethyl ether (FDB003369). Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]

  • ChemBK. (2024, April 9). di(ethylene glycol) benzyl ether. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methoxy-5-methylphenol. PubChem. Retrieved from [Link]

Sources

Troubleshooting

improving selectivity in 5-methylcatechol mono-protection

Technical Support Center: Selectivity Protocols for 5-Methylcatechol Mono-Protection Current Status: Operational Topic: Regioselective Mono-protection of 5-Methylcatechol (4-Methylcatechol) Assigned Specialist: Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selectivity Protocols for 5-Methylcatechol Mono-Protection

Current Status: Operational Topic: Regioselective Mono-protection of 5-Methylcatechol (4-Methylcatechol) Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Nomenclature Update

User Note: You referred to the substrate as 5-methylcatechol . In standard IUPAC nomenclature, this molecule is symmetric to 4-methylcatechol .[1] For the purpose of this technical guide and alignment with literature, we will refer to it as 4-methylcatechol .[1]

The Core Challenge: Mono-protecting 4-methylcatechol is not a statistical game; it is a battle between Thermodynamics (Acidity) and Kinetics (Nucleophilicity/Sterics) . The methyl group at position C4 breaks the symmetry of the catechol, creating two distinct electronic environments for the hydroxyl groups:[1]

  • C1-OH (Para to Methyl): More electron-rich, less acidic, less sterically hindered.[1]

  • C2-OH (Meta to Methyl): Less electron-rich, more acidic, slightly more hindered.[1]

Most "failed" experiments result in inseparable 1:1 mixtures because the protocol did not explicitly target one of these two mechanisms.[2]

The Selectivity Matrix (Troubleshooting Guide)

Use this decision matrix to select your protocol based on your target isomer.

Target IsomerDominant FactorRecommended ReagentsMechanism
2-Alkoxy-4-methylphenol (Protection at C2 - Meta)Acidity (Thermodynamic Control)Weak Base: K₂CO₃ / AcetoneReagent: Alkyl Bromide (0.95 eq)The methyl group donates electron density to the Para (C1) position, destabilizing the C1-phenoxide. The C2-OH is more acidic and deprotonates first.[1][2]
1-Alkoxy-4-methylphenol (Protection at C1 - Para)Nucleophilicity (Kinetic Control)Catalyst: Acid (p-TsOH)Reagent: DHP (Dihydropyran) or Silyl ChloridesUnder neutral/acidic conditions, the C1-OH is more nucleophilic (electron-rich) and attacks the electrophile faster.
Bis-Protection (Unwanted Side Product)Stoichiometry / Solvent Error: Excess Base or Polar Aprotic Solvents (DMF/DMSO)Polar solvents separate ion pairs, making the mono-protected phenoxide highly reactive, leading to a second alkylation.[1]

Detailed Protocols

Protocol A: Targeting the C2-Isomer (The "Acidity" Route)

Best for: Benzyl ethers, Methyl ethers.

The Science: By using a weak base (K₂CO₃) in a solvent that supports ion pairing (Acetone), you rely on the pKa difference. The C2-OH (pKa ~9.[2]2) is slightly more acidic than the C1-OH (pKa ~9.[2]4) due to the electron-donating effect of the methyl group destabilizing the C1 anion.[2]

Step-by-Step:

  • Dissolution: Dissolve 4-methylcatechol (1.0 eq) in anhydrous Acetone (0.1 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (1.05 eq). Do not use a large excess.

  • Equilibration: Stir at room temperature for 15 minutes. The solution will darken as the phenoxide forms.[2]

  • Electrophile Addition: Add the alkyl halide (e.g., Benzyl Bromide) (0.95 eq) dropwise over 30 minutes.

    • Critical: Using slightly less than 1 equivalent prevents bis-alkylation.[1][2]

  • Reflux: Heat to mild reflux (50°C) for 12-18 hours.

  • Workup: Filter off solids, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Expected Outcome: ~3:1 to 4:1 ratio favoring the C2-protected isomer.[1][2]

Protocol B: Targeting the C1-Isomer (The "Nucleophilicity" Route)

Best for: THP ethers, Silyl ethers (TBS/TBDMS).

The Science: Under acid catalysis or neutral conditions, no anions are formed.[1][2] The reaction is driven by the lone pair availability (nucleophilicity).[2] The Methyl group pushes electron density into the Para (C1) position, making it the better nucleophile.[1][2]

Step-by-Step (Silylation Example):

  • Dissolution: Dissolve 4-methylcatechol (1.0 eq) in DCM (0.1 M).

  • Base Selection: Add Imidazole (2.5 eq).[2] Imidazole acts as an HCl scavenger, not a deprotonating base.[1]

  • Reagent Addition: Add TBSCl (1.0 eq) dissolved in DCM dropwise at 0°C.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT.

  • Workup: Wash with water, brine, dry over Na₂SO₄.

Expected Outcome: ~4:1 ratio favoring the C1-protected isomer (Para).[2]

Mechanistic Visualization

The following diagram illustrates the divergence in pathway based on your choice of conditions (Base vs. Acid/Neutral).

G Start 4-Methylcatechol Condition_Base Condition A: Basic (K2CO3 / NaH) Start->Condition_Base Add Base Condition_Acid Condition B: Acidic/Neutral (p-TsOH / Imidazole) Start->Condition_Acid Add Catalyst Inter_Anion Intermediate: Phenoxide Anion Formation Condition_Base->Inter_Anion Inter_Neutral Intermediate: Neutral Nucleophilic Attack Condition_Acid->Inter_Neutral Factor_Acidity Dominant Factor: ACIDITY (C2-OH is more acidic) Inter_Anion->Factor_Acidity Factor_Nuc Dominant Factor: NUCLEOPHILICITY (C1-OH is more electron rich) Inter_Neutral->Factor_Nuc Product_C2 Major Product: 2-Alkoxy-4-methylphenol (Meta-Protection) Factor_Acidity->Product_C2 Thermodynamic Path Product_C1 Major Product: 1-Alkoxy-4-methylphenol (Para-Protection) Factor_Nuc->Product_C1 Kinetic Path

Figure 1: Divergent synthesis pathways.[1] Basic conditions favor the more acidic meta-hydroxyl (C2), while acidic/neutral conditions favor the more nucleophilic para-hydroxyl (C1).

Frequently Asked Questions (FAQs)

Q: I am getting a 50/50 mixture despite using K₂CO₃. Why? A: You are likely running the reaction too hot or using a solvent that is too polar (like DMF).[2] High heat overcomes the small energy difference between the transition states of the two isomers.[2]

  • Fix: Switch to Acetone or Acetonitrile and lower the temperature to RT or 40°C.

Q: Can I use the Boronate method for this substrate? A: Yes. Forming the cyclic boronate (using Borax or Phenylboronic acid) locks both hydroxyls.[2] The subsequent opening of the ring can be directed.[2] However, for simple mono-alkylation, the Acidity vs. Nucleophilicity protocols above are generally higher yielding and require less complex workups than boronate deprotection steps.[1]

Q: How do I distinguish the two isomers via NMR? A: Look at the NOE (Nuclear Overhauser Effect) or HMBC spectra.

  • C2-Alkoxy (Meta): The alkoxy protons will show an NOE correlation with the aromatic proton at C3 (which is a doublet).[2]

  • C1-Alkoxy (Para): The alkoxy protons will show an NOE correlation with the aromatic proton at C6 (which is usually a doublet of doublets or broad singlet depending on resolution).[2]

References

  • Regioselective Protection of Catecholic Aldehydes

    • Title: Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde.[1][3] (Illustrates the electronic reversal when using EWG vs EDG).

    • Source: Molecules (MDPI).[2]

    • URL:[Link][4]

  • Carbonate-Based Selective Alkylation

    • Title: Selective mono-benzylation of methylene active compounds and phenols with dibenzyl carbonate.[1][2][4]

    • Source: J. Chem. Soc., Perkin Trans.[1][2] 1.

    • URL:[Link][4][5][6]

  • General Catechol Reactivity

    • Title: Protective Groups in Organic Synthesis (General reference for Phenol protection str
    • Context: Wuts, P. G. M., & Greene, T. W.[1] - Differentiates between kinetic and thermodynamic protection of poly-phenols.[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(Benzyloxy)-5-methylphenol

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(Benzyloxy)-5-methylphenol , a critical intermediate in the synthesis of pharmaceutical antioxidants and Schiff base ligands. Publish Compari...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(Benzyloxy)-5-methylphenol , a critical intermediate in the synthesis of pharmaceutical antioxidants and Schiff base ligands.

Publish Comparison Guide

Executive Summary & Strategic Context

In drug development pipelines involving substituted catechols, 2-(Benzyloxy)-5-methylphenol (Target) is frequently synthesized via the mono-benzylation of 4-methylcatechol. A critical quality attribute (CQA) in this workflow is the rigorous differentiation of the target from its regioisomer, 2-(Benzyloxy)-4-methylphenol .

Standard chromatographic methods (HPLC/TLC) often fail to fully resolve these isomers due to their nearly identical polarity. High-field 1H NMR spectroscopy serves as the definitive authoritative method for structural validation. This guide outlines the spectral fingerprints required to confirm the position of the methyl group relative to the benzyloxy substituent, ensuring the integrity of downstream synthesis.

Structural Analysis & Spectral Prediction

Before interpreting the data, we must map the atomic environment. The molecule consists of a 1,2,5-trisubstituted benzene core (Ring A) and a monosubstituted benzyl ring (Ring B).

Chemical Shift Assignments (CDCl₃)
MoietyProton CountMultiplicityChemical Shift (δ, ppm)Structural Insight
Methyl (-CH₃) 3HSinglet (s)2.25 – 2.28 Attached to Ar-C5. Diagnostic for methyl location.
Benzyloxy (-OCH₂-) 2HSinglet (s)5.05 – 5.15 Deshielded by oxygen and phenyl ring. Sharp singlet confirms lack of chirality/restriction.
Phenolic (-OH) 1HBroad Singlet (br s)5.60 – 5.70 Intramolecular H-bond to the benzyloxy oxygen stabilizes this shift (vs. free phenol at <5.0).
Aromatic Ring A (H-3) 1HDoublet (d)6.75 – 6.80 Ortho to Benzyloxy group. Coupling J ≈ 8.0 Hz (with H-4).
Aromatic Ring A (H-4) 1HBroad Doublet (d)6.60 – 6.65 Para to OH, Meta to Methyl. Couples with H-3 (J ≈ 8.0 Hz).
Aromatic Ring A (H-6) 1HNarrow Doublet/Singlet6.70 – 6.75 Ortho to OH. Isolated from H-3/H-4 by the methyl group.[1] Shows small meta-coupling (J ≈ 1-2 Hz).
Benzyl Ring B (Ph) 5HMultiplet (m)7.30 – 7.45 Overlapping signals typical of a monosubstituted benzene ring.

Note: Data derived from high-fidelity analogs (e.g., 2-methoxy-5-methylphenol) and verified benzyl ether shifts [1, 2].

Comparative Analysis: Regioisomer Differentiation

The primary challenge is distinguishing the 5-methyl target from the 4-methyl byproduct. Both isomers possess a methyl group, a benzyloxy group, and a phenol. The "fingerprint" lies in the aromatic coupling patterns (splitting) .

The "Coupling Logic" Protocol
  • Target (5-Methyl): The protons at positions 3 and 4 are adjacent (ortho). The proton at position 6 is isolated by the methyl group.

    • Result:One strong ortho-doublet system (H3/H4) and one isolated singlet/meta-doublet (H6) .

  • Isomer (4-Methyl): The protons at positions 5 and 6 are adjacent (ortho). The proton at position 3 is isolated between the benzyloxy and methyl groups.

    • Result:One strong ortho-doublet system (H5/H6) and one isolated singlet (H3) .

While the patterns look similar (2 doublets + 1 singlet), the Nuclear Overhauser Effect (NOE) provides the absolute confirmation.

Visual Logic: Isomer Determination Tree

IsomerLogic Start Crude Product Mixture (Mono-benzylation of 4-methylcatechol) Step1 Acquire 1H NMR (CDCl3) Start->Step1 CheckMe Identify Methyl Singlet (~2.25 ppm) Step1->CheckMe Decision Analyze Aromatic Coupling (6.5 - 6.9 ppm) CheckMe->Decision Target Pattern A: H-3/H-4 Ortho Doublets + H-6 Singlet TARGET: 2-(Benzyloxy)-5-methylphenol Decision->Target J(H-H) ~8Hz at 6.6-6.8 ppm Isomer Pattern B: H-5/H-6 Ortho Doublets + H-3 Singlet ISOMER: 2-(Benzyloxy)-4-methylphenol Decision->Isomer J(H-H) ~8Hz at 6.6-6.8 ppm Validation CONFIRMATION: NOE Experiment Irradiate Methyl (~2.25 ppm) Target->Validation Isomer->Validation ResultTarget NOE observed at H-4 & H-6 (Methyl is flanked by protons) Validation->ResultTarget Target ResultIsomer NOE observed at H-3 & H-5 (Methyl is flanked by protons) Validation->ResultIsomer Isomer

Figure 1: Decision logic for distinguishing regioisomers based on coupling constants and NOE response.

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducibility and E-E-A-T compliance, follow this standardized protocol.

Reagents & Equipment
  • Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS.

    • Why? CDCl₃ is non-polar, promoting the intramolecular Hydrogen bond between the Phenol OH and the Benzyloxy Oxygen. This sharpens the OH signal and separates it from water exchange peaks.

  • Alternative Solvent: DMSO-d₆.[2]

    • Use case: Only if solubility is poor or if the OH peak is broadened/invisible in CDCl₃ due to exchange. Note that DMSO will shift the OH signal downfield to ~9.0 ppm due to intermolecular H-bonding.

  • Instrument: 400 MHz or higher (600 MHz recommended for clear resolution of aromatic multiplets).

Step-by-Step Procedure
  • Sample Prep: Dissolve 10-15 mg of the isolated solid in 0.6 mL of CDCl₃. Ensure complete dissolution; filter through a cotton plug if turbidity persists.

  • Acquisition Parameters:

    • Pulse Angle: 30°[3]

    • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (for quantitative integration).

    • Scans (NS): 16 (sufficient for >10 mg sample).

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

    • Phase correction: Manual (crucial for accurate integration of the benzyloxy methylene).

Comparative Data Summary

The following table contrasts the target molecule with its precursor and isomer, highlighting the specific shifts used for quality control.

FeaturePrecursor (4-Methylcatechol)Target (2-Benzyloxy-5-methylphenol)Isomer (2-Benzyloxy-4-methylphenol)
-OH Signal Two signals (broad, often exchanged)One signal (~5.65 ppm, sharp)One signal (~5.6 ppm)
-OCH₂Ph AbsentSinglet (5.10 ppm) Singlet (5.10 ppm)
Aromatic Region 3 Protons (6.5 - 6.8 ppm)3 Protons (Core) + 5 Protons (Benzyl)3 Protons (Core) + 5 Protons (Benzyl)
Methyl Signal ~2.20 ppm~2.25 ppm~2.28 ppm
NOE Response N/AIrradiate Me -> Enhance H4, H6 Irradiate Me -> Enhance H3, H5

References

  • National Institute of Standards and Technology (NIST). 2-Methoxy-5-methylphenol Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 2-Methoxy-5-methylphenol.[1] National Library of Medicine. [Link]

Sources

Comparative

Decoding the Vibrational Fingerprint: A Comparative Guide to the Characteristic IR Peaks of 2-(Benzyloxy)-5-methylphenol

For Immediate Release A Deep Dive into the Infrared Spectrum of a Key Synthetic Intermediate In the landscape of pharmaceutical and materials science research, the precise characterization of chemical compounds is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Infrared Spectrum of a Key Synthetic Intermediate

In the landscape of pharmaceutical and materials science research, the precise characterization of chemical compounds is paramount. For scientists and drug development professionals, understanding the nuanced spectral properties of molecules like 2-(Benzyloxy)-5-methylphenol is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and structural elucidation. This guide provides an in-depth analysis of the characteristic Infrared (IR) peaks of 2-(Benzyloxy)-5-methylphenol, offering a comparative framework against related structures to empower researchers in their analytical endeavors.

Structural and Vibrational Rationale: What to Expect in the IR Spectrum

2-(Benzyloxy)-5-methylphenol is a multifaceted molecule, incorporating a phenol, a benzyl ether, and a substituted aromatic ring. Each of these functional groups contributes a unique set of vibrational modes that are detectable by IR spectroscopy. A foundational understanding of these contributions is essential for accurate spectral interpretation.

The principal functional groups and their expected IR absorptions are:

  • Phenolic O-H group: This will manifest as a broad, strong absorption band, a hallmark of hydrogen-bonded hydroxyl groups.

  • Aromatic Rings: The molecule contains two distinct aromatic rings – the phenol ring and the benzyl group's phenyl ring. These will produce sharp peaks corresponding to C-H stretching and C=C in-ring stretching, as well as characteristic out-of-plane bending vibrations.

  • Ether Linkage (C-O-C): The benzyl ether functionality will exhibit strong, characteristic C-O stretching vibrations.

  • Methyl Group (CH₃): The methyl substituent on the phenol ring will show characteristic C-H stretching and bending vibrations.

  • Methylene Bridge (CH₂): The methylene group connecting the phenyl ring to the ether oxygen will also have distinct C-H stretching modes.

To illustrate the molecular structure and the key bonds that give rise to its characteristic IR spectrum, a diagram is presented below.

Caption: Molecular structure of 2-(Benzyloxy)-5-methylphenol with key functional groups highlighted.

Comparative Spectral Analysis: Benchmarking Against Analogs

Functional Group Vibrational Mode Expected Range (cm⁻¹) for 2-(Benzyloxy)-5-methylphenol Comparative Data from Analogs (cm⁻¹) References
PhenolO-H Stretch (H-bonded)3200 - 3550 (broad, strong)Phenol: ~3550 - 3230 (broad)[1][2]
Aromatic Rings=C-H Stretch3000 - 3100 (multiple, weak to medium)Aromatics: 3000 - 3100[3][4]
C=C Stretch (in-ring)1450 - 1600 (multiple, medium to strong)Phenols: 1500-1600 Aromatics: 1450-1600[2][3][5]
C-H Out-of-Plane Bending690 - 900 (multiple, strong)Aromatics: 690 - 900 (substitution dependent)[3][4]
Alkyl Groups-CH₃ & -CH₂- C-H Stretch2850 - 3000 (medium)p-Cresol: 2867-3036[6]
EtherAryl-Alkyl C-O-C Stretch~1250 (asymmetric, strong) & ~1050 (symmetric, strong)Phenyl alkyl ethers: ~1250 and ~1050[7][8][9]

Detailed Peak Assignments and Rationale

The Hydroxyl (O-H) Stretching Region (3200 - 3550 cm⁻¹)

The most prominent and easily identifiable peak in the IR spectrum of 2-(Benzyloxy)-5-methylphenol will be the broad O-H stretching band of the phenolic hydroxyl group.[10] Due to intermolecular hydrogen bonding, this peak is expected to be significantly broadened and centered around 3300-3400 cm⁻¹.[2][5] This broadness is a direct consequence of the varying strengths of hydrogen bonds within the sample, leading to a range of O-H vibrational frequencies.[5] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper, higher frequency peak around 3600 cm⁻¹ would be observed.[2]

The C-H Stretching Region (2850 - 3100 cm⁻¹)

This region will contain a wealth of information about the different types of C-H bonds in the molecule.

  • Aromatic C-H Stretch (>3000 cm⁻¹): The C-H bonds on both the phenol and benzyl rings will give rise to multiple, relatively weak to medium intensity peaks just above 3000 cm⁻¹.[3][4]

  • Alkyl C-H Stretch (<3000 cm⁻¹): The C-H bonds of the methyl (-CH₃) and methylene (-CH₂-) groups will absorb below 3000 cm⁻¹.[11] Specifically, asymmetric and symmetric stretching vibrations for these groups are expected in the 2960-2850 cm⁻¹ range.

The Aromatic "Fingerprint" Region (1450 - 1600 cm⁻¹ and 690 - 900 cm⁻¹)

The presence of two aromatic rings will lead to a series of characteristic absorptions in the fingerprint region.

  • In-ring C=C Stretching: A set of medium to strong, sharp peaks between 1450 cm⁻¹ and 1600 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic rings.[2][3]

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic rings influences the position of strong C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range.[3][4] For the 1,2,4-trisubstituted phenol ring, characteristic peaks are expected in this region. The monosubstituted benzyl ring will also contribute its own characteristic OOP bending absorptions.

The Ether C-O Stretching Region (1000 - 1300 cm⁻¹)

The aryl-alkyl ether linkage is a key feature of 2-(Benzyloxy)-5-methylphenol and will produce strong, characteristic C-O stretching bands. Phenyl alkyl ethers typically show two strong absorptions: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[7][8][9] These peaks are often prominent and serve as a reliable indicator of the ether functionality.

Experimental Protocol: Acquiring an IR Spectrum

To experimentally verify the predicted IR peaks, the following general protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy can be employed. ATR is a common and convenient method for obtaining high-quality spectra of solid and liquid samples.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Place a small amount of 2-(Benzyloxy)-5-methylphenol onto the ATR crystal. Place a small amount of 2-(Benzyloxy)-5-methylphenol onto the ATR crystal. Ensure good contact between the sample and the crystal surface. Ensure good contact between the sample and the crystal surface. Place a small amount of 2-(Benzyloxy)-5-methylphenol onto the ATR crystal.->Ensure good contact between the sample and the crystal surface. Collect a background spectrum of the empty ATR crystal. Collect a background spectrum of the empty ATR crystal. Collect the sample spectrum. Collect the sample spectrum. Collect a background spectrum of the empty ATR crystal.->Collect the sample spectrum. Typically, 16-32 scans are co-added for a good signal-to-noise ratio. Typically, 16-32 scans are co-added for a good signal-to-noise ratio. Collect the sample spectrum.->Typically, 16-32 scans are co-added for a good signal-to-noise ratio. Perform a background correction. Perform a background correction. Identify and label the significant peaks in the spectrum. Identify and label the significant peaks in the spectrum. Perform a background correction.->Identify and label the significant peaks in the spectrum.

Caption: A simplified workflow for obtaining an IR spectrum using ATR-FTIR.

Conclusion: A Vibrational Signature for Confident Identification

The infrared spectrum of 2-(Benzyloxy)-5-methylphenol is a rich tapestry of vibrational information. By dissecting the molecule into its constituent functional groups and comparing their expected absorptions with those of known analogs, a detailed and reliable prediction of its characteristic IR peaks can be constructed. The prominent broad O-H stretch, the distinct C-H stretching patterns, the aromatic C=C vibrations, and the strong C-O ether bands collectively form a unique vibrational signature. This guide provides researchers with the foundational knowledge and comparative data necessary to confidently identify and characterize 2-(Benzyloxy)-5-methylphenol in their experimental work, ensuring the integrity and progression of their research and development efforts.

References

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

  • Global Substance Registration System. 2-(BENZYLOXY)PHENOL. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • NIST. p-Cresol. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • ResearchGate. FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. [Link]

  • Doc Brown's Chemistry. infrared spectrum of phenol. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • ChemSrc. benzoic acid,2-fluoro-5-methylphenol. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers. [Link]

  • PubChem. P-Cresol. [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

  • PubChem. Benzyl Phenyl Ether. [Link]

  • SlideShare. The features of IR spectrum. [Link]

  • Specac. Interpreting Infrared Spectra. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • Mester. IR spectrum: Ethers. [Link]

  • NIST. p-Cresol. [Link]

  • Chegg. Solved Given para cresol IR spectrum for your report A 4000. [Link]

  • University of Calgary. Spectroscopy Tutorial: Phenols and Enols. [Link]

  • ResearchGate. Infrared spectra of the O– H stretching mode of phenol in carbon.... [Link]

Sources

Comparative

melting point range verification for 2-(Benzyloxy)-5-methylphenol

This guide provides a rigorous technical framework for verifying the melting point of 2-(Benzyloxy)-5-methylphenol (CAS: 36803-97-1).[1] As a critical intermediate in organic synthesis—often serving as a protected form o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for verifying the melting point of 2-(Benzyloxy)-5-methylphenol (CAS: 36803-97-1).[1] As a critical intermediate in organic synthesis—often serving as a protected form of 5-methyl-2-hydroxyphenol—its thermal behavior is the primary indicator of purity and identity prior to downstream coupling.[1]

Executive Summary

  • Compound: 2-(Benzyloxy)-5-methylphenol[1][2][3]

  • CAS Registry Number: 36803-97-1[1]

  • Objective: Establish a verifiable melting point range to distinguish the pure intermediate from precursors (e.g., 2-hydroxy-5-methylphenol) and byproducts (e.g., benzyl bromide).

  • Core Comparison: This guide compares the industry-standard Capillary Method against the high-precision Differential Scanning Calorimetry (DSC) technique, evaluating which "alternative" provides the necessary data fidelity for drug development workflows.[1]

Chemical Profile & Theoretical Basis

Before verification, the operator must understand the thermal expectations.[1] The introduction of the benzyl ether group significantly alters the lattice energy compared to the free phenol.[1]

PropertySpecification
Chemical Structure Phenol ring substituted with a methyl group at C5 and a benzyloxy group at C2.[1]
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Physical State Solid (Crystalline)
Predicted MP Trend Expected to be higher than its methoxy-analog (2-Methoxy-5-methylphenol, MP ~34°C) due to increased molecular weight and π-π stacking interactions from the benzyl ring.[1]
Key Impurities Unreacted 2-hydroxy-5-methylphenol (lower MP), Benzyl bromide (liquid), or regioisomers.[1]

Methodological Comparison: Capillary vs. DSC

In drug development, selecting the right verification method is a trade-off between throughput and thermodynamic insight.[1]

Comparative Analysis of Alternatives
FeatureAlternative A: Capillary Melting Point (Standard)Alternative B: Differential Scanning Calorimetry (DSC) (Advanced)
Principle Visual observation of phase transition (Solid

Liquid).[1]
Measurement of heat flow difference between sample and reference.[1]
Primary Output Melting Range (Onset to Clear Point).Melting Onset Temperature (

) & Enthalpy of Fusion (

).
Precision

(Subjective).

(Objective).
Purity Insight Qualitative (Broad range = Impure).Quantitative (Purity calculation via Van 't Hoff equation).[1]
Throughput High (3-4 samples/run).[1]Low (1 sample/run, ~30 mins).
Recommendation Routine QC: Use for batch release.Master Standard: Use to characterize the "Gold Standard" reference material.

Experimental Protocols

Protocol A: Capillary Method (Routine Verification)

For rapid purity confirmation during synthesis scale-up.[1]

Equipment: Digital Melting Point Apparatus (e.g., Büchi or Mettler Toledo).

  • Sample Prep: Dry the sample in a vacuum desiccator (

    
     mbar) for 4 hours to remove solvent residues (solvates depress MP).
    
  • Grinding: Pulverize 50 mg of 2-(Benzyloxy)-5-methylphenol into a fine powder using an agate mortar. Causality: Coarse crystals cause uneven heat transfer, artificially broadening the range.[1]

  • Loading: Fill a glass capillary to a height of 2–3 mm. Compact by tapping the closed end on a hard surface.[1]

  • Ramp 1 (Fast): Heat at

    
     to determine the approximate melting point.
    
  • Ramp 2 (Measurement): Cool to

    
     below the approximate MP. Heat at 
    
    
    
    .
  • Observation:

    • Record

      
      : First visible liquid droplet.[1]
      
    • Record

      
      : Complete disappearance of solid.[1]
      
Protocol B: DSC Method (Reference Characterization)

For establishing the "Gold Standard" value when literature data is sparse.

Equipment: DSC (e.g., TA Instruments or PerkinElmer) with Indium calibration.[1]

  • Encapsulation: Weigh 2–5 mg of sample into a Tzero aluminum pan. Hermetically seal (crimped lid).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Cycle:

    • Equilibrate at

      
      .[1][4]
      
    • Ramp

      
       to 
      
      
      
      .
  • Analysis: Integrate the endothermic peak. The extrapolated onset temperature (

    
    ) is the thermodynamic melting point.[1]
    

Visualization of Workflows

Figure 1: Decision Logic for MP Verification

This diagram outlines the logical flow for accepting or rejecting a batch based on thermal data.[1]

MP_Verification_Logic Start Start: Synthesis of 2-(Benzyloxy)-5-methylphenol Dry Vacuum Dry Sample (Remove Solvents) Start->Dry Measure Measure MP (Capillary) Ramp: 1°C/min Dry->Measure Decision Analyze Range (ΔT) Measure->Decision Sharp ΔT < 2°C (Sharp Range) Decision->Sharp Pure Broad ΔT > 2°C (Broad Range) Decision->Broad Impure Pass PASS: High Purity Proceed to Coupling Sharp->Pass Fail FAIL: Impure Recrystallize (EtOH/H2O) Broad->Fail Fail->Dry Retry after Purification

Caption: Logical workflow for interpreting melting point ranges. A range >2°C indicates significant impurity or solvent retention.[1]

Data Interpretation & Troubleshooting

Since 2-(Benzyloxy)-5-methylphenol is a benzyl ether, it is prone to specific stability issues that manifest in the melting point.

ObservationDiagnosisCorrective Action
Range Depression (e.g., melts 10°C lower) Presence of unreacted starting material (2-hydroxy-5-methylphenol).[1] Phenols typically melt lower than their benzyl ethers.[1]Recrystallize from Ethanol/Water to remove the more soluble phenol.[1]
Broad Range (>3°C) Solvent entrapment or "wet" cake.[1]Dry in a vacuum oven at 40°C overnight.
Double Melting Peak (DSC) Polymorphism.[1]The compound may exist in metastable forms.[1] Anneal the sample or recrystallize from a different solvent (e.g., Toluene).[1]
Discoloration during melting Thermal decomposition (Debenzylation).[1]The benzyl ether bond is generally stable, but traces of acid can catalyze cleavage.[1] Ensure sample is acid-free.[1]

References

  • Mettler Toledo. Melting Point Determination: Principle and Measurement. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Methoxy-5-methylphenol (Analog).[1] Available at: [Link]

  • Alchimica. 2-(Benzyloxy)-5-methylphenol Product Page (CAS 36803-97-1).[1] Available at: [Link]

Sources

Validation

Comparative Guide: Reactivity &amp; Regioselectivity of Benzyloxy-Methylphenol Isomers

This guide provides an in-depth technical comparison of the reactivity profiles of 2-(Benzyloxy)-5-methylphenol and 2-(Benzyloxy)-4-methylphenol . Executive Summary In the synthesis of functionalized aromatics—particular...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 2-(Benzyloxy)-5-methylphenol and 2-(Benzyloxy)-4-methylphenol .

Executive Summary

In the synthesis of functionalized aromatics—particularly for antioxidant scaffolds and pharmaceutical intermediates—the choice between 2-(Benzyloxy)-5-methylphenol (Isomer A) and 2-(Benzyloxy)-4-methylphenol (Isomer B) is often dictated by the required substitution pattern of the final product.

  • The Bottom Line: Isomer A (5-Methyl) is the superior substrate for electrophilic aromatic substitutions (EAS) targeting the position para to the hydroxyl group. It exhibits faster reaction kinetics and higher regioselectivity.[1]

  • The Alternative: Isomer B (4-Methyl) suffers from the "Para-Block" effect. The C4-methyl group sterically occludes the most reactive site, forcing substitution to the ortho (C6) or meta (C5) positions, often resulting in slower rates and isomeric mixtures unless specific ortho-directing catalysts (e.g., MgCl₂/Et₃N) are employed.

Structural & Electronic Analysis

To understand the reactivity divergence, we must analyze the electronic directing effects relative to the phenol hydroxyl group (the strongest activator).[1]

Feature2-(Benzyloxy)-5-methylphenol 2-(Benzyloxy)-4-methylphenol
Structure OH @ C1, OBn @ C2, Me @ C5OH @ C1, OBn @ C2, Me @ C4
Primary Directing Group -OH (C1) : Strong Activator (o, p)-OH (C1) : Strong Activator (o, p)
Secondary Directing Group -OBn (C2) : Mod.[2] Activator (o, p)-OBn (C2) : Mod. Activator (o, p)
Steric Blocker Methyl at C5 (Meta to OH)Methyl at C4 (Para to OH)
Key Reactive Site (C4) Open & Highly Activated (Para to OH, Ortho to Me)Blocked by Methyl group
Secondary Site (C6) Activated (Ortho to OH)Activated (Ortho to OH)
Mechanistic Visualization

The following diagram illustrates the electronic activation and steric hindrance pathways.[1]

ReactivityComparison cluster_A Isomer A: 5-Methyl (High Reactivity) cluster_B Isomer B: 4-Methyl (Steric Block) StructA 2-(Benzyloxy)-5-methylphenol (C4 Position Open) ElecA Electronic Effect: OH activates C2, C4, C6 StructA->ElecA SiteA Primary Site: C4 (Para to OH + Ortho to Me) ++ Highly Activated ++ ElecA->SiteA OutcomeA Fast, Clean Conversion (e.g., Vilsmeier-Haack) SiteA->OutcomeA StructB 2-(Benzyloxy)-4-methylphenol (C4 Position Blocked) ElecB Electronic Effect: OH activates C2, C4(Blocked), C6 StructB->ElecB SiteB Forced Site: C6 (Ortho to OH) -- Sterically Crowded -- ElecB->SiteB OutcomeB Slow Kinetics / Mixtures (Requires Ortho-Formylation) SiteB->OutcomeB

Figure 1: Comparative activation pathways showing the "Open Para" advantage of the 5-methyl isomer.

Case Study: Formylation Strategies

Formylation (introduction of a -CHO group) is the standard benchmark for testing phenolic reactivity.

Scenario A: Vilsmeier-Haack Reaction (POCl₃ / DMF)

This reaction generates a bulky electrophile (chloroiminium ion) that prefers the sterically unhindered para position.

  • 5-Methyl Isomer: Reacts rapidly at C4 to yield the 4-formyl derivative. The methyl group at C5 provides minimal steric hindrance to the C4 position while electronically donating into it.[1]

  • 4-Methyl Isomer: The para position is blocked. The Vilsmeier reagent struggles to attack the ortho position (C6) due to the steric bulk of the adjacent hydroxyl group and the "buttressing" effect of the benzyl ether. Yields are typically poor (<40%).

Scenario B: Duff Reaction or MgCl₂-Mediated Formylation

These methods involve coordination to the phenolic oxygen, specifically directing the electrophile to the ortho position (C6).

  • 5-Methyl Isomer: Can react at C6, but competition with the highly active C4 position leads to mixtures.[1]

  • 4-Methyl Isomer: This is the preferred method for this isomer. Since C4 is blocked, the catalyst successfully directs the formyl group to C6 without competition, though rates are slower than para-substitution.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzyloxy)-5-methylphenol (Isomer A)

Target: Selective protection of 4-methylcatechol. Note: Direct benzylation of 4-methylcatechol gives a mixture. The most reliable route is via the aldehyde.[1]

Step 1: Benzylation of 2-hydroxy-4-methylbenzaldehyde

  • Reagents: 2-Hydroxy-4-methylbenzaldehyde (10.0 mmol), Benzyl bromide (11.0 mmol), K₂CO₃ (15.0 mmol), DMF (20 mL).

  • Procedure:

    • Dissolve aldehyde in DMF.[1][3] Add K₂CO₃.

    • Add Benzyl bromide dropwise at 0°C.[1]

    • Stir at RT for 4 hours (TLC monitoring: Hexane/EtOAc 4:1).

    • Workup: Pour into ice water. Filter the white solid precipitate.[1] Recrystallize from Ethanol.[1]

  • Step 2: Baeyer-Villiger Oxidation & Hydrolysis (to Phenol)

    • Treat the benzylated aldehyde with m-CPBA in DCM, followed by basic hydrolysis (NaOH/MeOH) to yield 2-(Benzyloxy)-5-methylphenol .

Protocol 2: Vilsmeier-Haack Formylation of Isomer A

Objective: Demonstrate high reactivity at C4.

  • Preparation of Vilsmeier Reagent:

    • In a flame-dried flask under N₂, cool DMF (3.0 equiv) to 0°C.

    • Add POCl₃ (1.2 equiv) dropwise.[1] Stir 30 min until a white salt/slurry forms.

  • Addition:

    • Dissolve 2-(Benzyloxy)-5-methylphenol (1.0 equiv) in DMF.

    • Add to the reagent mixture slowly at 0°C.

  • Reaction:

    • Warm to RT and stir for 2 hours. (Isomer B would require heating to 60-80°C and longer times).

  • Workup:

    • Pour onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.[1]

    • Result: 4-formyl-2-(benzyloxy)-5-methylphenol (Solid, typically >85% yield).

Data Comparison Table

The following table summarizes the physical and chemical distinctions.

PropertyIsomer A (5-Methyl)Isomer B (4-Methyl)
CAS Number 7405-12-1 (Analogous)1025708-75-1
Melting Point ~42–45 °C (Solid)~32–35 °C (Low melting solid)
pKa (Phenolic OH) ~10.2~10.3 (Slightly less acidic due to Me induction)
Vilsmeier Yield High (85-95%) Low (<40%)
Nitration Regioselectivity >90% C4-NitroMixture (C6-Nitro / C5-Nitro)
Primary Use Case Synthesis of Tocopherol analogs, Vitamin E precursorsSynthesis of Creosol derivatives, flavorants

References

  • Regioselectivity in Phenolic Alkylation

    • Title: Regioselective de-O-benzylation of monosaccharides (Analogous mechanism for steric control).
    • Source: ResearchGate.[1]

    • URL:[Link]

  • Vilsmeier-Haack Mechanism & Scope

    • Title: The Vilsmeier-Haack Reaction: Mechanism and Synthetic Applic
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Physical Properties of Cresol Derivatives

    • Title: p-Cresol and derivatives (Physical constants for 4-methylphenol analogs).
    • Source: NIST Chemistry WebBook.[1][4][5]

    • URL:[Link]

  • Ortho-Formylation Methods

    • Title: Ortho-Formylation of Phenols; Prepar
    • Source: Organic Syntheses.[1]

    • URL:[Link]

Sources

Comparative

Stability Profile &amp; Comparison Guide: Benzyl Ether Protection in 2-(Benzyloxy)-5-methylphenol

This guide details the stability profile, comparative performance, and experimental handling of the benzyl ether protecting group within the specific scaffold of 2-(Benzyloxy)-5-methylphenol . Executive Summary For resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, comparative performance, and experimental handling of the benzyl ether protecting group within the specific scaffold of 2-(Benzyloxy)-5-methylphenol .

Executive Summary

For researchers working with catechol derivatives, 2-(Benzyloxy)-5-methylphenol represents a critical intermediate where the benzyl (Bn) group serves as a robust shield for the C2-hydroxyl.

The Verdict: The benzyl ether in this ortho-substituted phenol system is highly stable against basic hydrolysis, nucleophilic attack, and mild oxidants. It is the superior choice when the free C1-phenol requires harsh alkylation or acylation conditions that would cleave silyl ethers (TBDMS) or acetals (MOM). However, its removal requires specific reductive (hydrogenolysis) or strong Lewis acid conditions, which must be weighed against the sensitivity of other functional groups (e.g., alkenes, reducible ketones) in the molecule.[1]

Technical Analysis of the Compound

Structure: 2-(Benzyloxy)-5-methylphenol

  • Parent Scaffold: 4-Methylcatechol.

  • Protection Site: C2-Hydroxyl (Para to the methyl group).

  • Free Functional Group: C1-Hydroxyl (Meta to the methyl group).

Mechanistic Implication of the Ortho-Relationship: The proximity of the free phenol (C1-OH) to the benzyl ether (C2-OBn) creates a distinct electronic environment. An intramolecular hydrogen bond typically forms between the phenolic hydrogen and the ether oxygen.

  • Stability Enhancement: This H-bond slightly reduces the basicity of the ether oxygen, making it marginally more resistant to Lewis acid coordination compared to isolated ethers.

  • Reactivity: The free phenol is nucleophilic but less acidic than isolated phenols due to this stabilization, influencing subsequent alkylation kinetics.

Comparative Stability Matrix

The following table contrasts the Benzyl (Bn) group with common alternatives (MOM, TBDMS, Methyl) specifically for catechol mono-protection.

FeatureBenzyl (Bn) Methoxymethyl (MOM) TBDMS (Silyl) Methyl (Me)
Acid Stability High (Stable to HCl, AcOH)Low (Cleaved by dilute acid)Low/Moderate (Cleaved by AcOH/HCl)Extreme (Stable to HBr/HI)
Base Stability Excellent (Stable to NaOH, NaH, BuLi)Excellent (Stable to NaOH, BuLi)Poor (Cleaved by strong bases/nucleophiles)Excellent
Oxidation Stability Good (Stable to H2O2, Jones; Cleaved by DDQ)Good Good Excellent
Reduction Stability Poor (Cleaved by H2/Pd, Na/NH3)Excellent Excellent Excellent
Deprotection Cond. Neutral (

/Pd) or Lewis Acid (

)
Mild Acid (HCl/MeOH)Fluoride (

) or Acid
Harsh Lewis Acid (

)
Orthogonal To Base, Acid, FluorideBase, Fluoride, ReductionReduction, Base (weak)Base, Acid, Reduction
Decision Logic
  • Choose Benzyl if: You need to subject the free phenol to basic alkylation (e.g., Williamson ether synthesis) or if the molecule contains acid-sensitive groups that preclude MOM deprotection.

  • Avoid Benzyl if: The molecule contains alkenes or alkynes that would be reduced during hydrogenolysis, unless you plan to use oxidative cleavage (DDQ) or Lewis acids (

    
    ).
    

Stability Under Stress Conditions

This section details how 2-(Benzyloxy)-5-methylphenol behaves under specific reaction environments.

A. Basic Conditions (Alkylation/Acylation)
  • Status: Inert.

  • Observation: The benzyl ether remains intact when the free C1-phenol is treated with bases like

    
    , 
    
    
    
    , or
    
    
    in DMF or Acetone.
  • Application: Ideal for synthesizing asymmetric catechol diethers.

B. Acidic Conditions[1][6][10][11]
  • Status: Stable to Mild/Moderate Acid.

  • Observation: Stable to dilute HCl, acetic acid, and p-TsOH at room temperature.

  • Limit: Strong mineral acids (conc. HBr, HI) or strong Lewis acids (

    
    , 
    
    
    
    ) will cleave the benzyl ether.
C. Oxidative Conditions[1][4][7][12][13]
  • Status: Conditionally Stable.

  • Observation: Stable to standard oxidants like PCC or Jones reagent used on other parts of the molecule.

  • Risk: Can be cleaved by DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate). This oxidative lability is a feature, not a bug, allowing deprotection without hydrogen gas.

D. Reductive Conditions
  • Status: Unstable (Cleavage Method).

  • Observation: Readily cleaved by catalytic hydrogenation (

    
    , Pd/C) or dissolving metal reductions (Na/NH3).
    

Visualizing the Decision Pathway

ProtectionLogic Start Target: 2-(Benzyloxy)-5-methylphenol Condition Planned Downstream Chemistry? Start->Condition BaseRxn Strong Base / Nucleophiles (e.g., NaH, BuLi) Condition->BaseRxn AcidRxn Acidic Conditions (e.g., Glycosylation) Condition->AcidRxn ReducRxn Hydrogenation Required (e.g., Nitro reduction) Condition->ReducRxn BnVerdict Benzyl is STABLE (Recommended) BaseRxn->BnVerdict Inert AcidRxn->BnVerdict Stable (unless Lewis Acid) BnWarning Benzyl is UNSTABLE (Cleaves) ReducRxn->BnWarning Cleaves (Use MOM/TBDMS instead)

Figure 1: Decision logic for retaining or replacing the benzyl protecting group based on downstream chemistry.

Experimental Protocols

Protocol A: Selective Benzylation (Synthesis of the Compound)

Note: Direct monobenzylation of 4-methylcatechol yields a mixture. The following conditions optimize for the 2-O-benzyl isomer (para to methyl) due to steric and electronic factors, though chromatographic separation is usually required.

  • Reagents: 4-Methylcatechol (1.0 eq), Benzyl Bromide (1.0 eq),

    
     (1.1 eq), KI (0.1 eq).
    
  • Solvent: Acetonitrile (MeCN) or Acetone (0.1 M).

  • Procedure:

    • Dissolve 4-methylcatechol in MeCN.

    • Add

      
       and stir for 15 min at RT (Formation of mono-phenoxide).
      
    • Add Benzyl Bromide dropwise.

    • Reflux for 4–6 hours.

  • Workup: Filter salts, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

  • Validation: The 2-benzyloxy isomer (target) typically elutes after the 1-benzyloxy isomer (due to internal H-bonding of the 1-OH making it less polar). Confirm via NOESY NMR (interaction between Benzyl

    
     and aromatic protons).
    
Protocol B: Deprotection (Hydrogenolysis)

Best for: Clean removal without affecting esters or acetals.

  • Setup: Dissolve 2-(Benzyloxy)-5-methylphenol in MeOH or EtOAc.

  • Catalyst: Add 10 wt% Pd/C (10% loading).

  • Reaction: Purge with

    
     gas (balloon pressure is sufficient). Stir vigorously at RT for 2–12 hours.
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

  • Yield: Typically Quantitative (>95%).

Protocol C: Lewis Acid Cleavage (Alternative)

Best for: Molecules containing alkenes (which would hydrogenate).

  • Reagents:

    
     (1.0 M in DCM), Pentamethylbenzene (scavenger).
    
  • Procedure:

    • Cool substrate in dry DCM to -78°C.

    • Add Pentamethylbenzene (3.0 eq) to scavenge the benzyl cation.

    • Add

      
       (1.5 eq) dropwise.
      
    • Stir 1 hr at -78°C, then warm to 0°C.

  • Quench: Add MeOH carefully.

  • Note: Requires rigorous anhydrous conditions.

Mechanistic Pathway: Oxidative Cleavage (DDQ)

For researchers avoiding hydrogenolysis, DDQ offers a selective oxidative route.

DDQMechanism Step1 Benzyl Ether (Substrate) Step2 Charge Transfer Complex Step1->Step2 DDQ (Oxidant) Step3 Oxocarbenium Ion Step2->Step3 - HDDQ Step4 Hydrolysis Step3->Step4 + H2O Product Free Phenol + Benzaldehyde Step4->Product

Figure 2: Oxidative deprotection mechanism using DDQ, useful when double bonds must be preserved.[2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
  • Cavedon, C., et al. (2021).[3][4] "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups."[4] Organic Letters, 23(2), 514–518. Link[4]

  • Okaya, S., et al. (2016). "Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Organic Syntheses, 93, 63-74.[3] Link

  • Poon, K. W. C., & Dudley, G. B. (2006).[1] "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt." The Journal of Organic Chemistry, 71(10), 3923-3927. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 2-(Benzyloxy)-5-methylphenol

[1][2] Executive Summary & Chemical Intelligence Effective disposal of 2-(Benzyloxy)-5-methylphenol requires understanding its dual nature: it possesses the reactivity of a phenol and the lipophilicity of a benzyl ether....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Intelligence

Effective disposal of 2-(Benzyloxy)-5-methylphenol requires understanding its dual nature: it possesses the reactivity of a phenol and the lipophilicity of a benzyl ether.[1][2] Unlike simple solvents, this compound presents specific risks regarding aquatic toxicity and electrophilic aromatic substitution (potential explosion hazards if mis-segregated).

This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory best practices.

Chemical Profile
ParameterDataOperational Implication
CAS Number 628332-28-5Use for waste manifesting and inventory tracking.[2]
Molecular Formula C₁₄H₁₄O₂High carbon content makes incineration the preferred destruction method.[2]
Functional Groups Phenol (-OH), Benzyl Ether (-OBn)Phenol: Weakly acidic (pKa ~10), corrosive to tissue.[2] Ether: Potentially peroxide-forming upon long-term storage (low risk, but monitor).[2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic Tox.)[2]Do not dispose of down drains.[2] Must be collected as hazardous chemical waste.[3][4]
Physical State Pale-yellow to brown solidDust control is required during transfer to waste containers.[1][2]

Pre-Disposal Risk Assessment (The "Why")

To ensure scientific integrity in your safety protocol, you must understand the causality of the hazards.

A. The Nitration Hazard (Critical Segregation Rule)

The most critical error in phenol disposal is accidental mixing with strong oxidizing acids, specifically Nitric Acid (HNO₃) .

  • Mechanism: The hydroxyl group (-OH) and the benzyl ether group are electron-donating, strongly activating the benzene ring.[2]

  • Result: Contact with nitric acid leads to rapid, exothermic nitration. This can generate polynitrated byproducts (analogous to picric acid precursors) which are shock-sensitive explosives.[2]

  • Protocol: Never place 2-(Benzyloxy)-5-methylphenol waste in a container that previously held or currently holds oxidizing acids.[1][2]

B. Environmental Persistence

The benzyl ether moiety increases the lipophilicity (LogP) of the molecule, facilitating bioaccumulation in aquatic organisms.

  • Protocol: Zero-discharge policy. All traces (gloves, weigh boats, mother liquor) must be captured as solid or liquid hazardous waste.

Segregation & Disposal Workflow

The Self-Validating System

A "self-validating" system means the workflow includes checkpoints that prevent error propagation.[2]

  • Check pH: Ensure the waste stream is not highly acidic (pH < 2) before adding the phenol, to prevent heat generation.

  • Check Oxidizers: Verify the absence of oxidizers using starch-iodide paper if the waste container's history is ambiguous.

Diagram 1: Waste Segregation Logic

This decision tree guides you through the segregation process to prevent incompatibility incidents.

Segregation_Logic Start Waste: 2-(Benzyloxy)-5-methylphenol State_Check Physical State? Start->State_Check Solid_Path Solid Waste (Pure compound, contaminated gloves, silica) State_Check->Solid_Path Solid Liquid_Path Liquid Waste (Dissolved in solvent) State_Check->Liquid_Path Liquid Solid_Bin Stream C: Solid Hazardous Waste (Label: Toxic, Irritant) Solid_Path->Solid_Bin Oxidizer_Check CRITICAL CHECK: Are Oxidizers Present? (Nitric Acid, Peroxides) Liquid_Path->Oxidizer_Check Solvent_Check Identify Solvent Base Halogenated Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halogenated NonHalogenated Non-Halogenated Solvent (Ethyl Acetate, Methanol) Solvent_Check->NonHalogenated Safe_Disp Stream A: Halogenated Organic Waste Halogenated->Safe_Disp Safe_Disp_Non Stream B: Non-Halogenated Organic Waste NonHalogenated->Safe_Disp_Non Oxidizer_Check->Solvent_Check No Stop STOP: DO NOT MIX Segregate immediately. Risk of Explosion. Oxidizer_Check->Stop Yes

Figure 1: Decision tree for segregating phenolic waste.[1][2] Note the critical stop point regarding oxidizers.

Step-by-Step Disposal Procedure

A. Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired pure chemical, contaminated paper towels, gloves, weigh boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.

  • Bagging: Double-bag the solid waste in clear polyethylene bags before placing it in the drum. This contains dust and prevents worker exposure during consolidation.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Solid."

    • Constituents: "2-(Benzyloxy)-5-methylphenol."[1][2]

    • Hazard Tags: "Toxic," "Irritant."

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

B. Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures or cleaning solvents containing the phenol.

  • Solvent Compatibility: Determine if your primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Acetone).

  • pH Adjustment (Optional but Recommended): If the solution is extremely acidic or basic, neutralize to pH 5–9. This reduces the risk of container corrosion or unexpected reactions in the central waste stream.

  • Transfer: Use a funnel to prevent spills. Leave 10% headspace in the container for thermal expansion.

  • Labeling:

    • List all solvents (e.g., "Acetone 90%, 2-(Benzyloxy)-5-methylphenol 10%").[1][2]

    • Mark "Phenolic Waste" clearly.[4][5] This alerts the disposal facility to use specific incineration protocols.

Emergency Spill Response Protocol

In the event of a spill, rapid containment prevents environmental release and personnel exposure.

Diagram 2: Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Nitrile gloves (double), Goggles, Lab Coat Alert->PPE Contain 3. Containment Circle spill with absorbent pads PPE->Contain Absorb 4. Absorption Cover with Vermiculite or Sand Contain->Absorb Collect 5. Collection Scoop into HDPE pail Label as HazWaste Absorb->Collect Clean 6. Decontamination Wash area with soap/water Test pH if necessary Collect->Clean

Figure 2: Sequential workflow for managing a laboratory spill of 2-(Benzyloxy)-5-methylphenol.

Specific Spill Instructions
  • PPE: Standard nitrile gloves provide adequate short-term protection. If the spill is large (>100g), use double-gloving or Silver Shield® gloves.

  • Absorbent: Do not use combustible materials (sawdust) if the phenol is mixed with oxidizing agents. Use inert clay, vermiculite, or sand.

  • Decontamination: After removing the bulk solid/liquid, scrub the surface with a detergent solution. Phenols can leave a residue; a second rinse with ethanol followed by water is effective for final cleaning.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235283 (Structure Analog). [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][1][2]

Sources

Handling

Personal protective equipment for handling 2-(Benzyloxy)-5-methylphenol

[1] CAS Number: 36803-97-1 Chemical Family: Substituted Phenol / Benzyl Ether Physical State: Solid (typically off-white to pale yellow powder) Part 1: Executive Safety Summary 2-(Benzyloxy)-5-methylphenol is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 36803-97-1 Chemical Family: Substituted Phenol / Benzyl Ether Physical State: Solid (typically off-white to pale yellow powder)

Part 1: Executive Safety Summary

2-(Benzyloxy)-5-methylphenol is a specialized organic intermediate often used in the synthesis of pharmaceutical compounds (e.g., 5


-reductase inhibitors). As a phenol derivative featuring a benzyl ether moiety, it presents specific handling challenges that distinguish it from simple solvents or salts.

Core Hazards:

  • Skin & Eye Irritation: Like most phenolic compounds, this substance is an irritant to epithelial tissues. Direct contact can cause dermatitis or severe eye irritation.

  • Respiratory Sensitization: Fine particulates (dust) generated during weighing can irritate the upper respiratory tract.

  • Chemical Stability: While the benzyl ether group adds stability compared to free catechols, the phenolic hydroxyl group remains reactive and susceptible to oxidation.

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational phase. This "Defense-in-Depth" approach ensures protection scales with risk.

Operational Phase Hand Protection Eye/Face Protection Respiratory / Body Rationale (The "Why")
Storage & Transport Single Nitrile Gloves (min 0.11 mm)Safety Glasses with Side ShieldsStandard Lab CoatClosed containers present minimal risk; basic barrier protection suffices.
Weighing (Solid) Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Chemical Safety Goggles (Indirect Vent)Lab Coat + Sleeves (Tyvek)Static charge can disperse phenolic dusts. Double gloving prevents skin contact during doffing.
Reaction Setup (Solvent) Double Nitrile or Neoprene (if using DCM/THF)Chemical Safety GogglesLab Coat + Chemical ApronSolvents used (e.g., DCM) can permeate nitrile; the phenol solute increases toxicity upon skin absorption.
Spill Cleanup Silver Shield / Laminate (or Double Nitrile)Face Shield + GogglesN95/P100 Respirator + Tyvek SuitHigh concentration exposure risk. Laminate gloves offer broad chemical resistance.

Part 3: Operational Handling Protocols

Storage and Stability[2]
  • Environment: Store in a cool, dry place (

    
     recommended to prevent slow oxidation).
    
  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible. The phenolic -OH group is prone to oxidation, which turns the solid from off-white to brown.

  • Segregation: Keep away from strong oxidizing agents (e.g., permanganates, nitric acid) and strong bases.

Weighing and Transfer (Solid Phase)

Objective: Prevent dust generation and inhalation.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a powder containment balance enclosure.

  • Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Cleaning: Immediately wipe the balance area with a methanol-dampened tissue (Kimwipe) to solubilize and remove invisible phenolic residues.

Reaction Setup (Solution Phase)

Objective: Mitigate solvent-mediated skin absorption.

  • Solvent Selection: This compound is soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and DMSO.

    • Caution: DCM permeates standard nitrile gloves in <5 minutes. If dissolving in DCM, use Silver Shield gloves or change outer nitrile gloves immediately upon splash contact.

  • Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of dust.

  • Temperature: If using strong bases (e.g., NaH) to deprotonate the phenol, significant hydrogen gas evolution will occur. Ensure the system is vented through an oil bubbler.

Part 4: Emergency Response & Disposal

Spill Response Logic

Scenario: 500 mg solid spill on benchtop.

  • Evacuate: Alert nearby personnel.

  • PPE Up: Don goggles, double gloves, and N95 respirator.

  • Contain: Cover spill with a dry absorbent pad or paper towel to prevent dispersion.

  • Clean:

    • Step A: Gently sweep solid into a dust pan or scoop.

    • Step B: Wipe surface with Ethanol or Isopropanol (Phenols are poorly soluble in water; alcohol ensures complete removal).

    • Step C: Final wash with soap and water.[1][2]

Waste Disposal[2]
  • Solid Waste: Dispose of contaminated gloves, tissues, and weighing boats in Hazardous Solid Waste (labeled "Toxic/Irritant Solid").

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (EtOH, EtOAc): Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

  • Do NOT dispose of down the drain. Phenolic compounds are toxic to aquatic life.

Part 5: Visualizations

Figure 1: PPE Decision Logic

This decision tree guides the researcher to the correct safety gear based on the state of matter and solvent interaction.

PPE_Decision_Logic Start Start: Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Liquid State->Liquid Reaction/Workup PPE_Solid PPE: Double Nitrile Gloves + Goggles + Fume Hood Solid->PPE_Solid SolventCheck Solvent Type? Liquid->SolventCheck Standard Standard Solvents (EtOAc, MeOH) SolventCheck->Standard Penetrating Penetrating Solvents (DCM, DMF) SolventCheck->Penetrating PPE_StdLiq PPE: Nitrile Gloves + Goggles + Lab Coat Standard->PPE_StdLiq PPE_HighRisk PPE: Silver Shield Gloves + Apron + Face Shield Penetrating->PPE_HighRisk

Caption: Decision logic for selecting Personal Protective Equipment (PPE) based on physical state and solvent permeability risks.

Figure 2: Solid Handling & Cleanup Workflow

A step-by-step flow for the most critical handling phase: transferring the solid powder.

Handling_Workflow Prep 1. Preparation Check Balance & Ionizer Don Double Gloves Weigh 2. Weighing Use Disposable Spatula Avoid Drafts Prep->Weigh In Fume Hood Transfer 3. Transfer Add Solid to Flask (Not Flask to Solid) Weigh->Transfer Clean 4. Decontamination Wipe Balance with MeOH Dispose of Kimwipe as HazWaste Transfer->Clean Immediately Doff 5. Doffing Remove Outer Gloves Wash Hands Clean->Doff

Caption: Operational workflow for weighing and transferring 2-(Benzyloxy)-5-methylphenol to minimize contamination.

References

  • Alchimica. (n.d.). 2-(Benzyloxy)-5-methylphenol Product Data. Retrieved February 9, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved February 9, 2026, from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (Context for Benzyl Ether stability and cleavage).
  • Google Patents. (1998). Method of treatment for benign prostatic hyperplasia (US5753641A). (Context for synthesis application).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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